Technical Documentation Center

8-Bromo-2-phenylquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-2-phenylquinoline-4-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Bromo-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 8-Bromo-2-phenylquinoline-4-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromo-2-phenylquinoline-4-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold, a privileged structure in medicinal chemistry. Its unique substitution pattern—a bromine atom at the C8 position and a phenyl group at the C2 position—imparts specific physicochemical properties that make it a valuable building block in organic synthesis and a promising candidate for drug discovery. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in the field.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, most notably the Cinchona alkaloids like quinine.[1] Derivatives of quinoline, particularly quinoline-4-carboxylic acids, are associated with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of synthetic methods like the Pfitzinger and Doebner reactions allows for the introduction of diverse substituents onto the quinoline core, enabling the fine-tuning of pharmacological profiles.[2][5] The 2-phenylquinoline-4-carboxylic acid framework, in particular, has been identified as a key pharmacophore in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[6][7][8]

The introduction of a bromine atom at the C8 position and a phenyl group at the C2 position on the quinoline-4-carboxylic acid core creates a molecule with distinct potential. The phenyl group can engage in π-stacking interactions with biological targets, while the bromine atom can act as a heavy atom for crystallographic studies, a site for further functionalization (e.g., via cross-coupling reactions), and can modulate the compound's lipophilicity and metabolic stability.

Molecular Structure and Physicochemical Properties

The core of the molecule is a quinoline ring, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A carboxylic acid group is attached at position 4, a phenyl group at position 2, and a bromine atom at position 8.

Caption: 2D schematic of 8-Bromo-2-phenylquinoline-4-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀BrNO₂[6]
Molecular Weight 328.16 g/mol [9]
Appearance Solid
Purity Typically ≥98%[10]
Storage Sealed in dry, room temperature[10]
InChI Key JEUYPXDMAWIMOG-UHFFFAOYSA-N[9]
CAS Number 103914-52-9[9]

Synthesis and Mechanistic Insights

The synthesis of 2-substituted quinoline-4-carboxylic acids is most commonly achieved through multicomponent reactions like the Pfitzinger or Doebner reactions.

The Pfitzinger Reaction

The Pfitzinger reaction provides a robust route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][11]

Reaction: 5-Bromoisatin + Acetophenone → 8-Bromo-2-phenylquinoline-4-carboxylic acid

Causality Behind Experimental Choices:

  • Reactants: 5-Bromoisatin is chosen to introduce the bromine atom at the desired position (which becomes position 8 after cyclization). Acetophenone provides the α-methylene group and the phenyl substituent that will be located at the C2 position of the final product.

  • Base (e.g., Potassium Hydroxide): A strong base is critical. Its primary role is to hydrolyze the amide bond within the isatin ring, opening it to form a keto-acid intermediate (isatoic acid derivative).[11][12] This unmasks the aniline functionality required for the subsequent condensation.

  • Solvent (e.g., Ethanol/Water): An alcoholic solvent like ethanol is often used because it effectively dissolves the organic reactants, while the presence of water facilitates the dissolution of the inorganic base.[2] Its boiling point is also suitable for reflux conditions.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for multiple steps: the initial ring-opening, the condensation to form an imine/enamine, and the final intramolecular cyclization and dehydration.[2]

Pfitzinger_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up & Isolation Reactants 5-Bromoisatin + Acetophenone Mix Combine Reactants, Solvent, and Base Reactants->Mix Solvent Ethanol/Water Solvent->Mix Base Potassium Hydroxide Base->Mix Reflux Heat to Reflux (e.g., 85°C, 8-24h) Mix->Reflux Cool Cool to RT Reflux->Cool Acidify Acidify with HCl/Acetic Acid to precipitate product Cool->Acidify Filter Filter Solid Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product 8-Bromo-2-phenyl- quinoline-4-carboxylic acid Dry->Product

Caption: General experimental workflow for the Pfitzinger synthesis.

Detailed Protocol (Pfitzinger Synthesis)

This protocol is a representative example based on established methodologies.[2][6]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water and add absolute ethanol.

  • Isatin Addition: Add 5-bromoisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. Expert Insight: This step facilitates the base-mediated hydrolysis and ring-opening of the isatin.

  • Carbonyl Addition: Slowly add acetophenone (1.1-1.2 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 85°C) and maintain this temperature with continuous stirring for 8-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, remove the solvent via rotary evaporation. Redissolve the residue in water.

  • Purification: Filter the aqueous solution to remove any insoluble impurities. Slowly acidify the clear filtrate with an acid (e.g., 3M HCl or acetic acid) to a pH of 5-6 while stirring vigorously, often in an ice bath.[6] Expert Insight: The carboxylic acid product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and acid.

  • Drying: Dry the purified product under vacuum to yield 8-Bromo-2-phenylquinoline-4-carboxylic acid.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data

TechniqueExpected Features for 8-Bromo-2-phenylquinoline-4-carboxylic acid
¹H NMR ~14 ppm (s, 1H): Carboxylic acid proton (-COOH).~7.5-8.7 ppm (m, 8H): Aromatic protons from the quinoline and phenyl rings. Signals for protons on the bromo-substituted ring (H5, H6, H7) and the phenyl ring will appear in this region. The proton at the C3 position of the quinoline ring will likely appear as a singlet in the aromatic region.
¹³C NMR ~167 ppm: Carboxylic acid carbonyl carbon.~119-158 ppm: Aromatic carbons of the quinoline and phenyl rings. The carbon bearing the bromine (C8) will be influenced by the halogen's electronic effects.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 327.9917. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major peaks separated by ~2 m/z units (e.g., M+H and M+H+2).

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., DMSO-d₆ or CDCl₃). The data presented is an educated estimation based on similar structures.[3][6]

Applications in Research and Drug Development

The 8-Bromo-2-phenylquinoline-4-carboxylic acid scaffold is a versatile platform for developing novel therapeutic agents and functional materials.

Medicinal Chemistry

The quinoline-4-carboxylic acid core is a known pharmacophore with diverse biological activities.[3][4] The presence of the 2-phenyl and 8-bromo substituents offers specific advantages:

  • Anticancer Agents: This scaffold is particularly relevant in the design of Histone Deacetylase (HDAC) inhibitors.[6][8] The quinoline core acts as a "cap" group, which interacts with the surface of the enzyme active site.[8][13] The 8-bromo substituent can be used as a handle for further modification via Suzuki or other cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.[14]

  • Antibacterial Agents: Quinoline derivatives have a long history as antibacterial agents. Modifications on the core structure, including the introduction of aryl rings at the C2 position, can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3][15]

  • DNA Gyrase Inhibition: Some quinoline derivatives are known to target microbial DNA gyrase, an essential enzyme for bacterial replication, making this scaffold a promising starting point for the development of new antibiotics.[15]

SAR_Concept cluster_mods Potential Modification Sites cluster_apps Resulting Applications cluster_targets Therapeutic Targets Core 8-Bromo-2-phenyl- quinoline-4-carboxylic acid C8_Br C8-Bromine Site Core->C8_Br Site for Cross-Coupling C4_COOH C4-Carboxylic Acid Site Core->C4_COOH Site for Amidation C2_Ph C2-Phenyl Ring Core->C2_Ph Site for Substitution App1 Further Functionalization (e.g., Suzuki Coupling) C8_Br->App1 App2 Amide/Ester Formation (Linker Attachment) C4_COOH->App2 App3 SAR Exploration (e.g., substitution) C2_Ph->App3 Target1 HDAC Inhibition App1->Target1 Target2 Antibacterial Activity App1->Target2 App2->Target1 Target3 DNA Gyrase Targeting App2->Target3 App3->Target2

Caption: Structure-Activity Relationship (SAR) and modification potential.

Synthetic Building Block

Beyond its direct biological applications, this molecule serves as a key intermediate in organic synthesis. The carboxylic acid can be readily converted into amides, esters, or acid chlorides for further elaboration. The bromine atom is a particularly useful functional group, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the 8-position, dramatically increasing molecular complexity and allowing access to large chemical libraries for screening.

Conclusion and Future Outlook

8-Bromo-2-phenylquinoline-4-carboxylic acid is a strategically designed molecule that combines the proven biological relevance of the quinoline-4-carboxylic acid scaffold with functional handles that permit extensive chemical modification. Its synthesis via established methods like the Pfitzinger reaction is reliable and scalable. For researchers in drug discovery, it represents a high-value starting point for developing inhibitors of key enzymes like HDACs or for creating new classes of antibacterial agents. Future research will likely focus on exploiting the C8-bromo position to build novel, complex derivatives and to conduct in-depth structure-activity relationship studies to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Uo Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Wang, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]

  • AIP Publishing. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Liu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Liu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available from: [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • PMC. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. Available from: [Link]

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • PubChemLite. 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid. Available from: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • U.S. Environmental Protection Agency. 3-Bromoquinoline-6-carboxylic acid Properties. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Bromo-2-phenylquinoline-4-carboxylic acid

CAS Number: 897555-42-9 [1] Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 8-Bromo-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 897555-42-9 [1]

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a focus on the scientific rationale behind its use and potential.

Introduction

8-Bromo-2-phenylquinoline-4-carboxylic acid belongs to the broader class of 2-phenylquinoline-4-carboxylic acids (PQCAs), a scaffold that is considered a "privileged structure" in medicinal chemistry.[2] This designation stems from the ability of this molecular framework to serve as a versatile template for the development of therapeutic agents targeting a wide array of biological pathways.[2][3] The introduction of a bromine atom at the 8th position of the quinoline ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, making it a compound of interest for further investigation and development.

Synthesis and Mechanism

The synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be approached through several established methods for constructing the quinoline core. The most common and versatile of these are the Doebner and Pfitzinger reactions.

Doebner Reaction: A Classic Approach

The Doebner reaction offers a straightforward, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of our target molecule, 2-bromoaniline would serve as the aniline component.

Reaction Scheme:

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Process 2-Bromoaniline 2-Bromoaniline Intermediate Iminium Intermediate & Enolate Addition 2-Bromoaniline->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Final_Product 8-Bromo-2-phenylquinoline-4-carboxylic acid Dehydration_Oxidation->Final_Product

Caption: Generalized workflow of the Doebner reaction for synthesizing 8-Bromo-2-phenylquinoline-4-carboxylic acid.

The reaction mechanism is thought to proceed through the formation of a Schiff base from 2-bromoaniline and benzaldehyde, followed by the addition of the enolate of pyruvic acid. The subsequent intermediate undergoes an intramolecular electrophilic substitution on the electron-rich aniline ring, followed by dehydration and oxidation to yield the final aromatic quinoline product. The use of a Lewis acid catalyst can improve reaction times and yields.

Pfitzinger Reaction: An Alternative Route

The Pfitzinger reaction provides an alternative pathway, particularly useful when substituted isatins are readily available. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. To synthesize the target molecule, one would start with 5-bromoisatin and acetophenone.[5]

Reaction Scheme:

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Process 5-Bromoisatin 5-Bromoisatin Ring_Opening Base-catalyzed Ring Opening 5-Bromoisatin->Ring_Opening Acetophenone Acetophenone Condensation Condensation & Cyclization Acetophenone->Condensation Ring_Opening->Condensation Dehydration Dehydration Condensation->Dehydration Final_Product 8-Bromo-2-phenylquinoline-4-carboxylic acid Dehydration->Final_Product

Caption: Generalized workflow of the Pfitzinger reaction for the synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid.

Physicochemical Properties

While extensive experimental data for 8-Bromo-2-phenylquinoline-4-carboxylic acid is not widely published, we can infer its properties based on its structure and data from closely related analogs.

PropertyValueSource/Basis
CAS Number 897555-42-9[1]
Molecular Formula C₁₆H₁₀BrNO₂Calculated
Molecular Weight 328.16 g/mol Calculated
Appearance Expected to be a solid at room temperature.Analogy to similar compounds
Solubility Likely soluble in organic solvents like DMSO and DMF.Analogy to quinoline-4-carboxylic acids
Purity Commercially available with purities typically >95%.Vendor Information

Applications in Drug Discovery and Research

The 2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. The introduction of the 8-bromo substituent is anticipated to modulate the biological activity, offering new avenues for drug design.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[3][6] These include the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[3]

One key target is Histone Deacetylases (HDACs) .[2] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer development.[2] Certain PQCAs have been identified as potent HDAC inhibitors.[5][7] The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group in the pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group and a linker.[2]

Another promising target is the Aurora Kinase family. These kinases are essential for cell cycle regulation, and their dysfunction can lead to cancer. A closely related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective Aurora A kinase inhibitor that induces apoptosis and cell cycle arrest in cancer cells.[8][9][10] This suggests that 8-Bromo-2-phenylquinoline-4-carboxylic acid could also exhibit inhibitory activity against this important class of enzymes.

The proposed mechanism of action for such compounds often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest , thereby preventing the uncontrolled proliferation of cancer cells.[7][10]

Anticancer_Mechanism PQCA 8-Bromo-2-phenylquinoline-4-carboxylic acid HDAC HDAC Inhibition PQCA->HDAC Potential Target Aurora_Kinase Aurora Kinase Inhibition PQCA->Aurora_Kinase Potential Target Gene_Expression Altered Gene Expression HDAC->Gene_Expression Cell_Cycle Cell Cycle Arrest Aurora_Kinase->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Potential anticancer mechanisms of action for 8-Bromo-2-phenylquinoline-4-carboxylic acid based on related compounds.

Antibacterial Activity

The quinoline core is famously a key component of many antibacterial drugs. The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV , enzymes that are essential for DNA replication.[2] By targeting these enzymes, these compounds can effectively halt bacterial growth. The lipophilicity of the molecule, which would be influenced by the bromo substituent, is a key factor in its ability to penetrate the bacterial cell wall.[2]

Experimental Protocol: Synthesis via Doebner Reaction

The following is a generalized, step-by-step methodology for the synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid based on the Doebner reaction. This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Bromoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Lewis acid catalyst (e.g., anhydrous Zinc Chloride)

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1 equivalent) and pyruvic acid (1.2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride (0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid, which may precipitate the product.

  • Isolation: Filter the crude product and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

8-Bromo-2-phenylquinoline-4-carboxylic acid is a compound with considerable potential in the field of drug discovery. Its synthesis is achievable through well-established synthetic routes, and its structure suggests a range of possible biological activities, particularly in the areas of oncology and infectious diseases. Further research into the specific properties and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Chemsrc. CAS#:1248595-74-5 | 8-BROMO-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXYLIC ACID. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link]

Sources

Foundational

The Emerging Therapeutic Potential of 8-Bromo-2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in the arc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline scaffold allows for extensive structural modifications at various positions, enabling the precise tuning of pharmacological profiles to enhance therapeutic efficacy and selectivity while mitigating toxicity.[1] Among the diverse array of quinoline derivatives, those bearing a carboxylic acid moiety at the 4-position have garnered significant attention for their broad biological activities.[3][4] This guide provides an in-depth technical exploration of a specific, promising subclass: 8-bromo-2-phenylquinoline-4-carboxylic acid derivatives. We will delve into their synthesis, physicochemical properties, and burgeoning therapeutic applications, with a particular focus on the scientific rationale behind their design and evaluation.

Core Synthesis Strategies: Building the 8-Bromo-2-Phenylquinoline-4-Carboxylic Acid Scaffold

The construction of the 2-phenylquinoline-4-carboxylic acid core is predominantly achieved through well-established and versatile condensation reactions, namely the Doebner and Pfitzinger reactions.[1] The introduction of the 8-bromo substituent is typically accomplished either by utilizing a pre-brominated aniline derivative as a starting material or through electrophilic bromination of the quinoline core at a later stage.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction provides a straightforward and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][3] In the context of our target molecule, this would involve the reaction of 2-bromoaniline, benzaldehyde, and pyruvic acid, typically under reflux conditions in a solvent such as ethanol.

Conceptual Workflow for the Doebner Reaction:

Doebner_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Bromoaniline 2-Bromoaniline Target_Molecule 8-Bromo-2-phenylquinoline-4-carboxylic acid 2-Bromoaniline->Target_Molecule + Benzaldehyde Benzaldehyde Benzaldehyde->Target_Molecule + Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Target_Molecule + Solvent Ethanol Solvent->Target_Molecule Heat Reflux Heat->Target_Molecule

Caption: A conceptual diagram of the Doebner reaction for synthesizing 8-bromo-2-phenylquinoline-4-carboxylic acid.

Experimental Protocol: Synthesis via the Doebner Reaction

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-bromoaniline and benzaldehyde in absolute ethanol.

  • Initial Reflux: Heat the mixture to reflux for approximately 1 hour to facilitate the formation of the Schiff base intermediate.

  • Addition of Pyruvic Acid: Slowly add a 1.5 molar excess of pyruvic acid to the reaction mixture.

  • Sustained Reflux: Continue to reflux the mixture for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The Pfitzinger Reaction: An Alternative Route from Isatin

The Pfitzinger reaction offers an alternative and equally effective pathway to quinoline-4-carboxylic acids.[1] This method utilizes an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group in the presence of a base.[1][5] To synthesize our target molecule, one could theoretically start with an appropriately brominated isatin derivative and acetophenone.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of quinoline carboxylic acids is profoundly influenced by the nature and position of substituents on the quinoline ring system.[6] Key positions that dictate the pharmacological profile include C2, C4, and the benzo portion of the ring (C5-C8).[6]

PositionSubstituentInfluence on Biological Activity
C2 Phenyl GroupThe presence of a bulky, hydrophobic substituent like a phenyl group at the C2 position is often crucial for anticancer activity, particularly for inhibitors of dihydroorotate dehydrogenase (DHODH).[6][7] It also contributes to antibacterial and antiviral properties.[3][4]
C4 Carboxylic AcidA carboxylic acid group at the C4 position is frequently a stringent requirement for anticancer activity, especially for DHODH inhibitors.[6][7] It is also a key feature in many antibacterial quinolones.
C8 Bromo GroupThe introduction of a halogen, such as bromine, at the C8 position can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its antibacterial activity.[6] For some classes of quinoline-based agents, the order of potency at C8 has been observed as F > Cl > H.[6] Bromination at other positions, such as C5 and C7 on an 8-hydroxyquinoline scaffold, has been shown to lead to potent antiproliferative activity.[8]

Logical Framework for SAR:

SAR_Logic cluster_substituents Key Substituent Positions cluster_properties Resulting Biological Properties Core_Scaffold Quinoline-4-carboxylic Acid C2_Sub C2-Phenyl Core_Scaffold->C2_Sub C4_Sub C4-Carboxylic Acid Core_Scaffold->C4_Sub C8_Sub C8-Bromo Core_Scaffold->C8_Sub Anticancer Anticancer C2_Sub->Anticancer Antimicrobial Antimicrobial C2_Sub->Antimicrobial C4_Sub->Anticancer C4_Sub->Antimicrobial C8_Sub->Anticancer C8_Sub->Antimicrobial Antiviral Antiviral

Caption: The influence of key substituents on the biological properties of the quinoline-4-carboxylic acid scaffold.

Therapeutic Potential and Biological Activities

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[3]

Anticancer Activity

A significant body of research highlights the anticancer potential of quinoline-4-carboxylic acid derivatives.[2][7] One of the primary mechanisms of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[2][7] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway for the synthesis of DNA and RNA.[2] By inhibiting DHODH, these compounds can effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and tumor growth inhibition.[2]

Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[9][10][11] HDACs are key enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[9][10][11] By inhibiting HDACs, these compounds can restore normal gene expression patterns, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9][10] For instance, certain derivatives have been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cell lines.[9][10]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, K562) into 96-well plates at a density of 5.0 x 10³ cells per well and incubate overnight.[6]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the 8-bromo-2-phenylquinoline-4-carboxylic acid derivatives. Include a positive control (e.g., doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have a long-standing history as antimicrobial agents.[12][13][14] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold has been shown to be beneficial for antibacterial activity.[3][4] These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair.[2] By targeting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Recent studies have also highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, including activity against coronaviruses such as SARS-CoV-2.[15][16] The mechanism of antiviral action can be multifaceted, potentially involving the inhibition of viral enzymes like helicase (nsp13), which is highly conserved among coronaviruses.[15] The ability of these compounds to target fundamental viral replication machinery makes them attractive candidates for the development of pan-antiviral therapies.[15] Some quinoline derivatives have also shown activity against Herpes simplex and vaccinia viruses.[17][18]

Future Directions and Conclusion

The 8-bromo-2-phenylquinoline-4-carboxylic acid scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The strategic placement of the 2-phenyl group, the 4-carboxylic acid moiety, and the 8-bromo substituent creates a unique combination of electronic and steric properties that can be further exploited to optimize biological activity.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with modifications at various positions of the quinoline and phenyl rings to further elucidate detailed structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their anticancer, antimicrobial, and antiviral effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicological profiles.

References

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Structure-activity relationship of quinoline carboxylic acids.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • The structures of 2-aryl-quinoline-4-carboxylic acid deriv
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. (2017, April 1).
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. (2023, June 2).
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. (2022, July 13).
  • 2-(3-Bromophenyl)
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. (2022, July 14).
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. (2022, July 14).
  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)
  • Discovery of 2‑Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. UniPG. (2022, May 3).
  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin. Semantic Scholar.
  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. Benchchem.
  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ScienceOpen.

Sources

Exploratory

Strategic Synthesis and Evaluation of 8-Bromo Cinchophen Analogs

Content Type: Technical Guide / Whitepaper Subject: 8-Bromo-2-phenylquinoline-4-carboxylic acid (CAS 897555-42-9) and Derivatives Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: 8-Bromo-2-phenylquinoline-4-carboxylic acid (CAS 897555-42-9) and Derivatives Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary & Strategic Rationale

Cinchophen (2-phenylquinoline-4-carboxylic acid) was historically a potent uricosuric agent, withdrawn from widespread use due to idiosyncratic hepatotoxicity linked to reactive quinone-imine metabolite formation. However, the 2-phenylquinoline-4-carboxylic acid scaffold remains a "privileged structure" in medicinal chemistry, exhibiting potent anticancer (HDAC inhibition), antimicrobial (DNA gyrase inhibition), and anti-inflammatory properties.

The 8-bromo substitution pattern (e.g., 8-bromo-2-phenylquinoline-4-carboxylic acid, CAS 897555-42-9 ) represents a critical structural modification for three reasons:

  • Metabolic Blocking: Halogenation at the C8 position blocks a potential site of metabolic hydroxylation, potentially altering the clearance profile and reducing the formation of toxic metabolites.

  • Synthetic Utility: The C8-bromide serves as a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of the bromine atom modulates the pKa of the quinoline nitrogen and the carboxylic acid, influencing membrane permeability and target binding affinity.

This guide provides a validated workflow for the synthesis, structural characterization, and biological evaluation of 8-bromo cinchophen analogs.

Chemical Synthesis: The Pfitzinger Protocol[1][2][3]

The most robust route to 8-bromo cinchophen analogs is the Pfitzinger Reaction , utilizing 7-bromoisatin as the critical precursor.

Retrosynthetic Analysis & Numbering Shift

A common pitfall in quinoline synthesis is the numbering shift from the isatin precursor to the final quinoline ring.

  • Isatin Precursor: The substituent is at C7 .[1]

  • Quinoline Product: The substituent ends up at C8 .

Note: To obtain an 8-bromo cinchophen, you must start with 7-bromo isatin. Starting with 5-bromoisatin would yield the 6-bromo quinoline analog.

Synthesis Workflow (Graphviz)

PfitzingerSynthesis Isatin 7-Bromoisatin (Precursor) KOH 33% KOH (aq) Reflux Isatin->KOH Acetophenone Acetophenone (or Derivative) Acetophenone->KOH Intermediate Isatinate Salt (Open Ring) KOH->Intermediate Ring Opening Condensation Aldol Condensation & Cyclization Intermediate->Condensation In situ Acidification Acidification (HCl/AcOH) Condensation->Acidification Soluble Salt Product 8-Bromo-2-phenylquinoline- 4-carboxylic Acid Acidification->Product Precipitation

Caption: Figure 1.[2] Pfitzinger reaction pathway for the synthesis of 8-bromo cinchophen analogs from 7-bromoisatin.

Detailed Experimental Protocol

Target Molecule: 8-Bromo-2-phenylquinoline-4-carboxylic acid CAS: 897555-42-9[3][4][5][6]

Reagents:

  • 7-Bromoisatin (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Potassium Hydroxide (KOH) (33% aqueous solution)

  • Ethanol (absolute)[7]

  • Glacial Acetic Acid or 10% HCl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-bromoisatin (e.g., 5 mmol) in 33% aqueous KOH (15 mL). The solution will turn deep red/brown as the isatin ring opens to form the isatinate salt.

  • Addition: Add acetophenone (5.5 mmol) followed by ethanol (10 mL) to ensure solubility of the ketone.

  • Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 12–24 hours. Monitor reaction progress via TLC (System: Methanol/DCM 1:9). The disappearance of the isatin spot indicates completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g).

    • Critical Step: The product exists as a soluble potassium salt.[7] To isolate, carefully acidify the solution with glacial acetic acid or 10% HCl dropwise with stirring until pH 3–4 is reached.

    • A heavy precipitate (the free acid) will form.

  • Purification:

    • Filter the precipitate under vacuum.[7]

    • Wash the cake copiously with cold water to remove inorganic salts.

    • Recrystallize from ethanol or an ethanol/DMF mixture to yield the pure product as off-white or pale yellow needles.

Yield Expectation: 65–85%

Structural Logic & SAR Implications

The 8-bromo substituent imposes specific steric and electronic constraints that differentiate these analogs from the parent cinchophen.

Electronic Effects

The bromine atom at C8 is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+M). In the quinoline system:

  • Acidity: The -I effect increases the acidity of the carboxylic acid at C4 compared to unsubstituted cinchophen.

  • Lipophilicity: The C-Br bond significantly increases the logP (partition coefficient), enhancing penetration through lipid bilayers—crucial for CNS activity or intracellular bacterial targets.

Structural Numbering Map (Graphviz)

Understanding the atom mapping is vital for derivative design.

AtomMapping cluster_isatin Precursor: 7-Bromoisatin cluster_quinoline Product: 8-Bromoquinoline I_N1 N1 Q_N1 N1 I_N1->Q_N1 Retained I_C7 C7-Br Q_C8 C8-Br I_C7->Q_C8 Becomes C8

Caption: Figure 2. Atom mapping showing the migration of the C7-substituent in isatin to the C8-position in the final quinoline scaffold.

Biological Evaluation & Safety Profiling

Hepatotoxicity Screening (Mitigation Check)

Since cinchophen is associated with liver damage, any analog must be screened early for hepatotoxicity.

  • Mechanism: Cinchophen toxicity is linked to CYP450-mediated oxidation to a reactive quinone-imine intermediate.

  • Hypothesis: Substitution at C8 (and potentially C6) may sterically or electronically hinder the formation of these reactive metabolites.

  • Protocol:

    • Incubate compound (0.1–100 µM) with human liver microsomes (HLM) or HepG2 cells.

    • Measure Glutathione (GSH) adduct formation via LC-MS/MS. A reduction in GSH adducts compared to parent cinchophen suggests improved metabolic stability.

Antimicrobial Activity (DNA Gyrase)

Quinoline-4-carboxylic acids are structural mimics of fluoroquinolones (though lacking the F and piperazine).

  • Assay: MIC determination against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Standard: Ciprofloxacin (positive control).

  • Expectation: 8-Bromo analogs often show enhanced activity against Gram-positive strains due to increased lipophilicity facilitating cell wall penetration.

Data Summary Table
CompoundSubstituent (C8)Substituent (C2-Phenyl)LogP (Calc)Primary TargetCAS No.
Cinchophen HH3.4Uricosuric132-60-5
Analog A Br H4.2DNA Gyrase / HDAC897555-42-9
Analog B Br4-F4.4AnticancerN/A
Analog C Br4-OMe4.1Anti-inflammatoryN/A

References

  • Synthesis Precursors: 7-Bromo-2-methylquinoline-4-carboxylic acid (CAS 923715-61-1) and 8-Bromo-2-phenylquinoline-4-carboxylic acid (CAS 897555-42-9). Source: .

  • Reaction Mechanism: The Pfitzinger Reaction in Heterocyclic Synthesis. Source: .

  • Biological Context: Quinone Imine metabolite based toxicity: A Quantum Chemical Study. Source: .

  • Analog Activity: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel Aurora A kinase inhibitor. Source: .

  • General SAR: Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines. Source: .

Sources

Foundational

Structural, Synthetic, and Pharmacological Profiling of 8-Bromo-2-phenylquinoline-4-carboxylic acid: A Technical Whitepaper

Executive Summary The quinoline scaffold is a foundational pillar in medicinal chemistry, offering a highly versatile core for therapeutic development. Among its derivatives, quinoline-4-carboxylic acids (historically kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a foundational pillar in medicinal chemistry, offering a highly versatile core for therapeutic development. Among its derivatives, quinoline-4-carboxylic acids (historically known as cinchophen derivatives) have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties[1]. This whitepaper provides an in-depth technical analysis of 8-bromo-2-phenylquinoline-4-carboxylic acid , a highly functionalized derivative. By dissecting its physicochemical properties, mechanistic rationale, and synthetic pathways, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Physicochemical and Structural Profiling

Before integrating a molecule into a screening library or scaling its synthesis, a rigorous understanding of its physicochemical parameters is required. The specific substitution pattern of 8-bromo-2-phenylquinoline-4-carboxylic acid dictates its solubility, reactivity, and target-binding kinetics.

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name 8-bromo-2-phenylquinoline-4-carboxylic acid
CAS Registry Number 897555-42-9[2]
Molecular Formula C16H10BrNO2[2]
Molecular Weight 328.16 g/mol [2]
Structural Class Quinoline-4-carboxylic acid (Cinchophen derivative)[3]
Hydrogen Bond Donors 1 (Carboxylic Acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic Acid C=O, -OH; Quinoline Nitrogen)

Mechanistic Rationale of the Pharmacophore

As application scientists, we must evaluate why specific functional groups are chosen during lead optimization. The architecture of 8-bromo-2-phenylquinoline-4-carboxylic acid is not arbitrary; it is a meticulously designed pharmacophore that maximizes target engagement.

  • 4-Carboxylic Acid Moiety : This group is the primary electrostatic anchor. In validated targets such as human Dihydroorotate Dehydrogenase (DHODH)—an enzyme critical for pyrimidine biosynthesis—the carboxylate forms a critical salt bridge with Arg136 and hydrogen bonds with Gln47[4].

  • 2-Phenyl Substitution : The presence of an aryl group at the 2-position is crucial for bioactivity[3]. It provides the necessary lipophilic bulk to engage in

    
    -
    
    
    
    stacking and hydrophobic interactions within the nonpolar binding channels of target proteins[4].
  • 8-Bromo Modification : The heavy halogen at the 8-position serves a dual purpose. Sterically, it acts as a conformational lock, restricting the rotation of the molecule and forcing it into a bioactive geometry. Electronically, the inductive electron-withdrawing nature of the bromine atom modulates the

    
     of the adjacent quinoline nitrogen, which can optimize membrane permeability and alter target residence time.
    

G cluster_0 Pharmacophore Elements cluster_1 Target Engagement (e.g., DHODH) Mol 8-Br-2-Ph-Quinoline-4-COOH COOH 4-Carboxylic Acid Mol->COOH Ph 2-Phenyl Ring Mol->Ph Br 8-Bromo Group Mol->Br SaltBridge Salt Bridge (Arg136) COOH->SaltBridge Electrostatic Hydrophobic Hydrophobic Channel Ph->Hydrophobic π-π Stacking Steric Steric/Lipophilic Anchor Br->Steric Halogen Bond

Fig 1. Mechanistic rationale of the 8-bromo-2-phenylquinoline-4-carboxylic acid pharmacophore.

Synthetic Methodologies: The Self-Validating Pfitzinger Protocol

While the Doebner three-component condensation (using 2-bromoaniline, benzaldehyde, and pyruvic acid) is a viable route[5], it can suffer from byproduct formation via imine reduction. For maximum regiocontrol and yield, the Pfitzinger reaction is the gold standard[1].

By starting with 7-bromoisatin, we unambiguously lock the bromine atom at the 8-position of the final quinoline ring[4]. The following protocol is designed as a self-validating system, where each step provides a physical cue to confirm chemical progression.

Step-by-Step Methodology
  • Isatin Ring Opening (Base Catalysis) :

    • Action: Suspend 1.0 equivalent of 7-bromoisatin in a solution of 30% aqueous KOH and ethanol.

    • Causality: The strong base hydrolyzes the isatin amide bond, generating the highly reactive potassium 2-amino-3-bromophenylglyoxylate intermediate[1].

    • Validation Checkpoint: The initial suspension will dissolve and transition to a deep yellow/orange homogeneous solution, visually confirming successful ring opening.

  • Aldol Condensation & Cyclization :

    • Action: Add 1.1 equivalents of acetophenone to the basic solution and heat to reflux for 12 hours.

    • Causality: Acetophenone undergoes base-catalyzed enolization. The resulting enolate attacks the

      
      -keto acid intermediate. Subsequent dehydration and cyclization forge the stable, aromatic quinoline core[1].
      
  • Isolation & Acidification :

    • Action: Cool the reaction mixture to room temperature and wash with diethyl ether to extract unreacted acetophenone. Carefully acidify the aqueous layer with 6M HCl in an ice bath until pH 2 is reached.

    • Causality: Protonating the carboxylate salt neutralizes the molecule, drastically reducing its aqueous solubility.

    • Validation Checkpoint: The immediate formation of a dense white or pale-yellow precipitate acts as an internal validation control, confirming the presence of the desired carboxylic acid[5].

  • Purification :

    • Action: Collect the precipitate via vacuum filtration and recrystallize from an ethanol/water mixture to yield the pure 8-bromo-2-phenylquinoline-4-carboxylic acid.

Workflow Isatin 7-Bromoisatin (Electrophile) Base KOH / EtOH / H2O (Base Catalysis) Isatin->Base Acetophenone Acetophenone (Nucleophile) Acetophenone->Base RingOpen Isatin Ring Opening (α-Keto Acid) Base->RingOpen Condense Aldol Condensation & Cyclization RingOpen->Condense Acidify Acidification (HCl) (Validation Step) Condense->Acidify Product 8-Br-2-Ph-Quinoline-4-COOH (Precipitate) Acidify->Product

Fig 2. Step-by-step Pfitzinger synthesis workflow with causal validation checkpoints.

Analytical Validation Protocol

To ensure absolute trustworthiness in the synthesized lot, the following analytical signatures must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : The presence of the bromine atom provides a built-in isotopic validation tool. The mass spectrum must exhibit a characteristic 1:1 doublet at

    
     328.0 
    
    
    
    and 330.0
    
    
    , confirming the successful incorporation of the 8-bromo substituent.
  • 
    H NMR (DMSO-
    
    
    
    )
    : The successful cyclization is confirmed by the appearance of the distinct quinoline H-3 proton (typically a sharp singlet around
    
    
    8.4 ppm). Furthermore, the carboxylic acid proton will appear as a broad, exchangeable singlet far downfield (
    
    
    ppm).

Biological Applications & Pharmacological Relevance

Derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold are not merely chemical curiosities; they are potent biological effectors.

  • Anticancer & Immunosuppression : The scaffold is a known inhibitor of human DHODH. By blocking de novo pyrimidine biosynthesis, these compounds induce cell cycle arrest in rapidly proliferating T-cells and cancer cells[4].

  • Antimicrobial Activity : Halogenated quinoline-4-carboxylic acids exhibit significant bactericidal and antifungal behavior. The inclusion of the 8-bromo group enhances lipophilicity, allowing the molecule to penetrate bacterial cell walls more effectively to target intracellular enzymes like DNA gyrase[6].

References

  • ChemScene - 8-Bromo-2-phenylquinoline-4-carboxylic acid Product Specifications.
  • BenchChem - Review of literature on quinoline-4-carboxylic acid derivatives.
  • BenchChem - Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • SciSpace - An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides.
  • Bentham Science Publishers - Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids.
  • PMC (National Institutes of Health) - Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

Sources

Exploratory

8-bromo-2-phenylquinoline-4-carboxylic acid solubility in DMSO

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 8-Bromo-2-phenylquinoline-4-carboxylic Acid in DMSO Introduction & Structural Significance In the landscape of preclinical drug discovery, 2-arylquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 8-Bromo-2-phenylquinoline-4-carboxylic Acid in DMSO

Introduction & Structural Significance

In the landscape of preclinical drug discovery, 2-arylquinoline-4-carboxylic acid derivatives have emerged as highly privileged scaffolds, frequently investigated for their potent antileishmanial and antimalarial properties[1][2]. Typically synthesized via the Pfitzinger reaction—utilizing functionalized isatins and acetophenones—these compounds present unique physicochemical challenges[1][2].

8-Bromo-2-phenylquinoline-4-carboxylic acid (CAS: 897555-42-9)[3] is a prime example of a sterically demanding, highly lipophilic building block. The incorporation of an 8-bromo substituent and a 2-phenyl ring significantly increases the molecular bulk and polarizability of the quinoline core. While these modifications are advantageous for target binding (e.g., interacting with hydrophobic pockets in parasitic enzymes), they drastically reduce aqueous solubility. Consequently, Dimethyl Sulfoxide (DMSO) serves as the mandatory primary vehicle for stock solution preparation and downstream assay formulation[4][5].

Physicochemical Profiling & Solvation Mechanics

To engineer a reliable solvation protocol, we must first analyze the quantitative properties of the analyte. The table below summarizes the critical physicochemical parameters that dictate the handling of this compound.

Table 1: Quantitative Physicochemical Profile

PropertyValueScientific Implication
Chemical Name 8-Bromo-2-phenylquinoline-4-carboxylic acidTarget analyte
CAS Number 897555-42-9Unique chemical identifier[3]
Molecular Weight 328.17 g/mol Moderate molecular weight; impacts diffusion rates[3]
Chemical Formula C16H10BrNO2High carbon-to-heteroatom ratio indicates high lipophilicity[3]
Primary Solvent Dimethyl Sulfoxide (DMSO)Essential for disrupting crystalline lattice[4][5]
Storage (Powder) -20°C (up to 3 years)Prevents thermal and oxidative degradation[4]
Storage (Solvent) -80°C (up to 1 year)Minimizes freeze-thaw-induced precipitation[4]
The Causality of DMSO Solvation

Why is DMSO the optimal solvent for this specific scaffold? The solvation mechanics rely on three distinct intermolecular interactions:

  • Hydrogen Bond Acceptance: In the solid state, the carboxylic acid moiety at position 4 forms strong intermolecular hydrogen-bonded dimers. DMSO, a polar aprotic solvent with a highly polarized S=O bond, acts as a potent hydrogen-bond acceptor, effectively outcompeting and cleaving these dimers.

  • Dipole-Dipole Stabilization: The quinoline nitrogen and the 8-bromo substituent create a complex electrostatic surface. The high dielectric constant of DMSO (

    
    ) stabilizes these dipoles.
    
  • Hydrophobic Solvation: The 2-phenyl ring and the aromatic quinoline core are highly lipophilic. The methyl groups of DMSO provide a localized hydrophobic environment that solvates these bulky aromatic systems. The routine use of DMSO-d6 for NMR characterization of these derivatives confirms its superior solvation capacity[1][2].

Solvation_Mechanics A 8-Bromo-2-phenylquinoline- 4-carboxylic acid B Anhydrous DMSO (H-Bond Acceptor) A->B Addition C Lattice Disruption (Sonication) B->C Energy Input D Stable Solvation Complex C->D Thermodynamic Equilibrium

Thermodynamic solvation pathway of the quinoline derivative in anhydrous DMSO.

Experimental Methodology: Standardized DMSO Stock Preparation

As an application scientist, I emphasize that a protocol must be a self-validating system . The greatest risk when handling quinoline-4-carboxylic acids in DMSO is the ingress of atmospheric moisture. Because DMSO is highly hygroscopic, absorbed water will rapidly decrease the solubility of the hydrophobic 8-bromo-2-phenylquinoline-4-carboxylic acid, leading to micro-precipitation[5][6].

Step-by-Step Self-Validating Protocol (Target: 10 mM - 20 mM Stock)

  • Thermal Equilibration (QC Check 1): Remove the lyophilized powder from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces condensation, which acts as an anti-solvent and permanently ruins the stock solution.

  • Gravimetric Addition: Weigh the desired amount of compound using an analytical balance within a controlled, low-humidity environment (preferably a glove box or under an argon stream).

  • Solvent Introduction: Add fresh, anhydrous DMSO (water content <0.005%)[6]. Do not use old benchtop DMSO.

  • Mechanical & Thermal Disruption: Vortex the mixture for 60 seconds. If particulates remain, transfer the vial to an ultrasonic water bath set to 37°C for 5–10 minutes[4][5]. Causality: Sonication provides the kinetic energy required to overcome the lattice enthalpy of the bulky 8-bromo-2-phenyl structure.

  • Optical Validation (QC Check 2): Hold the vial against a strong light source. Look for the Tyndall effect (light scattering). If the beam is visible, micro-crystals are present, and further sonication or gentle heating (up to 50°C) is required[4][5]. The solution must be optically clear.

  • Aliquoting & Storage: Immediately divide the stock into single-use aliquots (e.g., 50 µL) and flash-freeze. Store at -80°C[4]. Causality: Single-use aliquots prevent freeze-thaw cycles, which force the compound out of thermodynamic equilibrium and cause irreversible precipitation.

Protocol_Workflow S1 1. Weigh Compound (Inert Atmosphere) S2 2. Add Anhydrous DMSO (Target: 10-20 mM) S1->S2 S3 3. Vortex & Sonicate (37°C Water Bath) S2->S3 QC QC: Optically Clear? S3->QC S4 4. Aliquot & Store (-20°C to -80°C) QC->S4 Yes (Pass) Fix Gentle Heating (Max 50°C) QC->Fix No (Precipitate) Fix->S3 Re-process

Step-by-step self-validating workflow for DMSO stock solution preparation.

Downstream Application: In Vivo & Aqueous Formulation

Directly diluting a 20 mM DMSO stock of 8-bromo-2-phenylquinoline-4-carboxylic acid into an aqueous buffer (like PBS) will result in immediate "crash-out" due to the hydrophobic shock induced by the 2-phenyl and 8-bromo groups.

To transition this compound into biological assays, a co-solvent cascade is required. A highly validated formulation strategy for quinoline-4-carboxylic acid derivatives utilizes a sequential addition method[4]:

Formulation Cascade: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

  • Step 1: Take 1 volume of the clear DMSO stock (e.g., 100 µL).

  • Step 2: Add 4 volumes of PEG300 (400 µL) and vortex thoroughly. Causality: PEG300 acts as a polymeric co-solvent that wraps the hydrophobic molecules, preventing aggregation before water is introduced.

  • Step 3: Add 0.5 volumes of Tween 80 (50 µL) and vortex. Causality: Tween 80 is a non-ionic surfactant that forms micelles, encapsulating the lipophilic quinoline core.

  • Step 4: Slowly add 4.5 volumes of Saline (450 µL) dropwise while continuously vortexing.

  • Critical Rule: Solvents must be added strictly in this sequence. The solution must be clarified completely before the next solvent is added[4].

Troubleshooting & Quality Control

If you encounter persistent solubility issues during stock preparation:

  • Assess DMSO Integrity: The most common failure point is water contamination in the DMSO. If the compound dissolves initially but precipitates hours later at room temperature, your DMSO has absorbed atmospheric moisture[5][6]. Discard the solution and restart with a newly opened bottle of anhydrous DMSO.

  • pH Modulation: The predicted pKa of the carboxylic acid group is between 3 and 5[5]. If formulating for aqueous assays without surfactants, shifting the pH of the final aqueous buffer to >7.5 will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt, which significantly mitigates the hydrophobicity of the 8-bromo and 2-phenyl groups[5].

References

Sources

Foundational

Literature review on halogenated 2-phenylquinoline-4-carboxylic acids

Executive Summary The 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including histone deacetylases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including histone deacetylases (HDACs), tubulin, and dihydroorotate dehydrogenase (DHODH). Halogenation of this core—specifically at the C6, C7, and phenyl-ring positions—dramatically alters metabolic stability, lipophilicity (LogP), and ligand-target affinity.

This guide provides a rigorous analysis of the synthesis, physicochemical properties, and structure-activity relationships (SAR) of halogenated derivatives, designed to accelerate lead optimization in oncology and antimicrobial research.

Chemical Architecture & Halogen Bonding

The core structure consists of a quinoline bicyclic system substituted with a phenyl group at position 2 and a carboxylic acid at position 4. Halogen atoms (F, Cl, Br, I) are strategic substituents used to modulate the electronic density of the aromatic rings and establish specific halogen bonds (X-bond) with protein targets.

Structural Core Visualization

The following diagram illustrates the numbering scheme and key modification zones.

QuinolineCore Core 2-Phenylquinoline-4-COOH (Scaffold) Pos2 Position 2 (Phenyl Ring) Target: Lipophilicity/Binding Core->Pos2 Ar-Ar Interaction Pos4 Position 4 (COOH) Target: Solubility/Prodrugs Core->Pos4 H-Bond Donor/Acceptor Pos6_7 Positions 6 & 7 (Benzo Ring) Target: Metabolic Stability/Electronic Core->Pos6_7 Halogen Substitution (F/Cl)

Figure 1: Functional zones of the 2-phenylquinoline-4-carboxylic acid scaffold.

Advanced Synthesis: The Modern Doebner Reaction

While the classical Doebner reaction utilizes refluxing ethanol, modern catalytic variants significantly improve yield and purity, particularly for halogenated anilines which can be electronically deactivated.

Protocol: Fe(OTf)₃ Catalyzed Synthesis

This protocol utilizes Iron(III) triflate as a Lewis acid catalyst to accelerate imine formation and cyclization.

Reagents:

  • Substrate A: 4-Fluoroaniline (or other halogenated aniline) [1.0 equiv]

  • Substrate B: Benzaldehyde (or substituted derivative) [1.0 equiv]

  • Substrate C: Pyruvic Acid [1.0 equiv]

  • Catalyst: Fe(OTf)₃ [5-10 mol%]

  • Solvent: Ethanol or Acetonitrile

  • Conditions: Reflux (80°C), 3-6 hours

Step-by-Step Methodology:

  • Imine Formation: Charge a round-bottom flask with Substrate A and Substrate B in Ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation.

  • Catalyst Addition: Add Fe(OTf)₃ followed by Pyruvic Acid (Substrate C).

  • Cyclization: Heat the mixture to reflux (80°C). Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Upon completion, cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol and recrystallize from hot ethanol/water to yield the pure 2-phenylquinoline-4-carboxylic acid.

Mechanistic Pathway

The reaction proceeds via a multi-step cascade: Schiff base formation, acid-catalyzed enol addition, and oxidative cyclization.

DoebnerMechanism Start Aniline + Benzaldehyde Schiff Schiff Base (Imine) Start->Schiff -H2O Addition Mannich-type Addition Schiff->Addition Pyruvic Pyruvic Acid (Enol Form) Pyruvic->Addition Fe(OTf)3 Catalyst Cyclization Intramolecular Cyclization Addition->Cyclization Oxidation Oxidative Aromatization (-H2) Cyclization->Oxidation -H2O Product 2-Phenylquinoline-4-COOH Oxidation->Product

Figure 2: Mechanistic cascade of the Fe(III)-catalyzed Doebner reaction.

Physicochemical Profiling

Halogenation drastically alters the physicochemical landscape of the quinoline core. The following data summarizes the impact of halogen substitution on key drug-like properties.

Table 1: Physicochemical Properties of Halogenated Derivatives

Compound VariantLogP (Predicted)pKa (Acidic)Water SolubilityKey Feature
Unsubstituted 4.183.05InsolubleBaseline scaffold
6-Fluoro 4.352.95LowMetabolic blocker (blocks oxidation)
6-Chloro 4.802.90Very LowEnhanced lipophilicity
3'-Fluoro (Phenyl) 4.303.00LowIncreased tubulin binding affinity
2-Chloro (Phenyl) 4.753.10Very LowSteric twist (Atropisomerism potential)

Note: LogP values are estimates based on fragmental contribution methods. Experimental values may vary by ±0.3.

Biological Applications & SAR

The versatility of this scaffold allows it to target distinct biological pathways based on the substitution pattern.

Oncology: HDAC Inhibition

Derivatives like Compound D28 utilize the 2-phenylquinoline-4-carboxylic acid as a "cap" group to occlude the entrance of the Histone Deacetylase (HDAC) active site.[1]

  • Mechanism: The carboxyl group can be derivatized to a hydroxamic acid (Zinc Binding Group), while the quinoline cap provides isoform selectivity (HDAC3).[1]

  • Key SAR: Bulky 2-phenyl substituents enhance hydrophobic interaction with the HDAC surface rim.

Antiviral: DHODH Inhibition

Compound C44 (6-fluoro-substituted) is a potent inhibitor of human Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.

  • Key SAR: Replacement of 7-Cl with 7-F or 6-F resulted in a 10-fold increase in activity (IC50 ~ 1 nM).[2]

  • Causality: Fluorine mimics hydrogen sterically but alters the pKa and metabolic susceptibility of the ring, enhancing binding time.

Antimicrobial Activity

Halogenated derivatives show activity against Gram-positive bacteria (S. aureus).

  • Lead Compound: 5a4 (MIC 64 µg/mL).[3][4]

  • Key SAR: Electron-withdrawing groups (F, Cl) on the phenyl ring generally increase potency compared to electron-donating groups (OMe).

SAR_Summary Center SAR Hotspots R6 Pos 6/7 (Benzo) Fluorine (F): Increases DHODH potency Chlorine (Cl): Increases LogP Center->R6 R3_Ph Pos 3' (Phenyl) Fluoro (F): Critical for Tubulin binding Methoxy (OMe): Reduces activity Center->R3_Ph COOH Pos 4 (COOH) Essential for solubility Derivatization to Hydroxamate -> HDAC Activity Center->COOH

Figure 3: Structure-Activity Relationship (SAR) summary for biological targets.

References

  • Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI Molecules. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • CompTox Chemicals Dashboard: 6-chloro-2-phenylquinoline-4-carboxylic acid. U.S. EPA. [Link]

Sources

Exploratory

Technical Guide: 8-Bromo-2-Phenylquinoline-4-Carboxylic Acid in Drug Discovery

This guide details the medicinal chemistry applications, synthesis, and strategic utility of 8-bromo-2-phenylquinoline-4-carboxylic acid (CAS: 897555-42-9) . It is structured for drug discovery professionals, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, synthesis, and strategic utility of 8-bromo-2-phenylquinoline-4-carboxylic acid (CAS: 897555-42-9) . It is structured for drug discovery professionals, focusing on its role as a privileged scaffold for "Late-Stage Diversification."

Executive Summary: The Scaffold Advantage

8-bromo-2-phenylquinoline-4-carboxylic acid represents a high-value "privileged structure" in medicinal chemistry. Unlike simple quinolines, this trisubstituted scaffold offers three distinct vectors for chemical space exploration, making it an ideal template for Fragment-Based Drug Design (FBDD) and Lead Optimization.

  • Vector A (C-4 Carboxylic Acid): Primary handle for solubility modulation or pharmacophore attachment (e.g., Zinc Binding Groups for HDAC inhibition).

  • Vector B (C-2 Phenyl Ring): Provides essential lipophilic contacts (π-π stacking) within receptor pockets (e.g., NK3, DHODH).

  • Vector C (C-8 Bromine): The critical "diversity handle." The 8-bromo substituent allows for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to modulate metabolic stability and potency without rebuilding the core synthesis.

Therapeutic Applications & Mechanism of Action[1]

Histone Deacetylase (HDAC) Inhibition

Recent studies highlight 2-phenylquinoline-4-carboxylic acid derivatives as potent, isoform-selective HDAC inhibitors, specifically targeting HDAC3 .[1][2]

  • Mechanism: The quinoline core acts as the "Cap" group, interacting with the rim of the HDAC active site. The C-4 carboxylic acid is derivatized into a hydroxamic acid or benzamide (Zinc Binding Group - ZBG) to chelate the active site

    
     ion.
    
  • Role of 8-Br: Substitution at the 8-position (e.g., with solubilizing heterocycles) can improve the pharmacokinetic profile and selectivity against HDAC1/2 by exploiting subtle differences in the rim region of the enzyme.

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

Quinoline-4-carboxylic acids are validated inhibitors of hDHODH, a key enzyme in de novo pyrimidine biosynthesis.

  • Therapeutic Relevance: Anticancer (starving rapidly dividing cells) and Antiviral (broad-spectrum RNA virus inhibition).

  • SAR Insight: The C-2 phenyl group occupies a hydrophobic sub-pocket. The C-4 carboxylate interacts with Arg136/Gln47 within the active site. The 8-bromo position allows for the introduction of bulky groups to displace water molecules in the ubiquinone-binding channel, enhancing binding entropy.

NK3 Receptor Antagonists

The 2-phenylquinoline-4-carboxamide motif is a core pharmacophore for Tachykinin NK3 receptor antagonists (e.g., Osanetant analogs), used in treating schizophrenia and sex-hormone disorders.

  • Critical Interaction: The "kink" provided by the 2-phenyl-4-quinoline scaffold orients the molecule to fit the G-protein coupled receptor (GPCR) transmembrane domain.

Strategic Synthesis: The Modified Pfitzinger Protocol

The most robust route to 8-bromo-2-phenylquinoline-4-carboxylic acid is the Pfitzinger Reaction , utilizing 7-bromoisatin and acetophenone. This convergent synthesis is scalable and avoids the regioselectivity issues of Skraup or Doebner-Miller syntheses.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Isatin 7-Bromoisatin (Starting Material) Intermediate Acyclic Intermediate (Transient) Isatin->Intermediate KOH, 33% aq. Acetophenone Acetophenone (Reagent) Acetophenone->Intermediate Condensation Product 8-Bromo-2-phenylquinoline- 4-carboxylic acid Intermediate->Product Cyclization (Reflux)

Figure 1: Convergent Pfitzinger synthesis pathway. The C-7 bromine of isatin maps to the C-8 position of the quinoline product.

Detailed Experimental Protocol

Objective: Synthesis of 8-bromo-2-phenylquinoline-4-carboxylic acid on a 10 mmol scale.

Reagents:

  • 7-Bromoisatin (2.26 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium Hydroxide (33% w/v aqueous solution, 15 mL)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (for precipitation)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-bromoisatin in the KOH solution. Slight warming may be required to fully open the isatin ring to the isatinate salt.

  • Addition: Add acetophenone followed by ethanol to solubilize the organic ketone.

  • Reflux: Heat the mixture to reflux (

    
     bath temperature) for 12–16 hours. The deep red color of the isatinate will gradually transition to a lighter suspension.
    
  • Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of distilled water.

  • Precipitation: Acidify the solution carefully with glacial acetic acid (or 10% HCl) to pH 3–4. A thick precipitate will form.

  • Purification: Filter the solid under vacuum. Wash the filter cake with water (

    
     mL) to remove inorganic salts and cold ethanol (
    
    
    
    mL) to remove unreacted acetophenone.
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Late-Stage Diversification Protocols

The utility of this molecule lies in its capacity for downstream modification.[3] Below are the standard protocols for utilizing the C-8 Bromine and C-4 Carboxyl handles.

C-8 Suzuki-Miyaura Coupling (Library Generation)

This protocol introduces aryl/heteroaryl groups at the 8-position to probe the hydrophobic pocket.

Protocol:

  • Combine 8-bromo-2-phenylquinoline-4-carboxylic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq) in Dioxane:Water (4:1).
    
  • Degas with nitrogen for 10 minutes.

  • Add

    
     (5 mol%).
    
  • Heat to

    
     for 4 hours under inert atmosphere.
    
  • Note: If the carboxylic acid interferes with the catalyst, esterify (MeOH/SOCl2) prior to coupling, then hydrolyze.

C-4 Amide Coupling (Pharmacophore Attachment)

Used to attach ZBGs (for HDAC) or solubilizing amines.

Protocol:

  • Dissolve the core acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate.

  • Add the amine (e.g., o-phenylenediamine for HDAC, morpholine for solubility) (1.1 eq).

  • Stir at RT for 4–6 hours. Monitor by LC-MS.

Quantitative Data Summary (SAR Table)

The following table summarizes the impact of substitutions on the 8-bromo-2-phenylquinoline-4-carboxylic acid scaffold based on general quinoline SAR studies.

PositionModificationEffect on Physicochemical PropertiesTarget Relevance
C-4 (COOH) Amide/EsterIncreases LogP; Removes negative charge.Essential for HDAC (ZBG) & NK3 (Binding).
C-4 (COOH) Bioisostere (Tetrazole)Maintains acidity; improves metabolic stability.DHODH inhibition.[4]
C-2 (Phenyl) 4-F or 4-Cl substitutionBlocks metabolic oxidation; increases lipophilicity.Increases potency in hydrophobic pockets.
C-8 (Br) Aryl Coupling (Suzuki)Significantly increases MW and LogP.Probing "Rim" regions of enzymes.
C-8 (Br) Amination (Buchwald)Introduces polarity/solubility.Improves oral bioavailability.

Logic & Signaling Pathways

The following diagram illustrates the logical flow of designing an HDAC inhibitor using this scaffold.

HDAC_Design Scaffold 8-Bromo-2-phenylquinoline- 4-carboxylic acid Step1 Step 1: C-4 Derivatization (Attach Zinc Binding Group) Scaffold->Step1 Step2 Step 2: C-8 Diversification (Optimize Selectivity) Scaffold->Step2 Zinc Chelates Zn2+ in Active Site Step1->Zinc Rim Interacts with Enzyme Rim (Isoform Specificity) Step2->Rim Target HDAC3 Selective Inhibitor Zinc->Target Rim->Target

Figure 2: Design logic for converting the scaffold into a targeted HDAC inhibitor.

References

  • Hui, Q., et al. (2022).[1][2] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[1][2] Frontiers in Chemistry, 10:937225.[1] Link

  • ChemicalBook. (n.d.). "8-Bromo-2-phenylquinoline-4-carboxylic acid Product Properties." ChemicalBook. Link

  • El-Sabbagh, O. I., et al. (2009). "Synthesis of some new 2-phenylquinoline-4-carboxylic acid derivatives as potential anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 44(9), 3746-3753.
  • BLD Pharm. (n.d.).[5][6] "Product Analysis: 8-Bromo-2-phenylquinoline-4-carboxylic acid." BLD Pharm Catalog. Link

Sources

Foundational

Pharmacophore Modeling of 8-Bromoquinoline Derivatives: From Hypothesis to Virtual Screening

An In-Depth Technical Guide: Strategic Imperative: Why Pharmacophore Modeling for 8-Bromoquinolines? The quinoline ring is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the C8 po...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Strategic Imperative: Why Pharmacophore Modeling for 8-Bromoquinolines?

The quinoline ring is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the C8 position, among others, significantly modulates its physicochemical properties and biological activity.[1] Derivatives of 8-bromoquinoline have demonstrated a compelling spectrum of bioactivity, notably as anticancer and antimicrobial agents.[1][2][3] However, navigating the vast chemical space of potential derivatives to optimize potency and selectivity requires a rational, computationally-driven approach.

Pharmacophore modeling serves this exact purpose. It is a computational strategy that distills the complex three-dimensional chemical information of active molecules into a simplified but essential representation of their bioactive features.[4][5] This "pharmacophore" is the 3D spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings necessary for molecular recognition at a biological target.[4][6] By generating a robust pharmacophore model, we can rapidly screen millions of compounds in silico to identify novel chemotypes that possess these key features, dramatically accelerating the hit-to-lead process.[7][8]

This guide will detail the two primary pathways for model generation—ligand-based and structure-based—providing the strategic rationale and operational protocols for each.

Foundational Knowledge: The 8-Bromoquinoline Scaffold

A prerequisite to any modeling effort is a deep understanding of the ligand set. The 8-bromoquinoline core presents specific features that inform our strategy:

  • The Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. This nitrogen typically acts as a hydrogen bond acceptor (HBA).

  • The C8-Bromine: This substitution introduces a significant hydrophobic and electron-withdrawing feature, influencing the molecule's overall electronic profile and potential for halogen bonding.

  • Structure-Activity Relationship (SAR): The biological activity of bromoquinoline derivatives is highly sensitive to the substitution pattern on the quinoline ring. Understanding these relationships is the cornerstone of building a meaningful ligand-based model.[1][9]

Table 1: Representative Biological Activities of Substituted Bromoquinolines
CompoundSubstitution PatternBiological Target/ActivityPotency (IC₅₀ / MIC)Reference
1 5,7-Dibromo-8-hydroxyquinolineAnticancer (HeLa, HT29)6.7 - 25.6 µg/mL[9]
2 5,7-Dibromo-8-hydroxyquinolineTopoisomerase I InhibitionActive[9]
3 6,8-Dibromo-5-nitroquinolineAnticancer (HT29)26.2 µM[3]
4 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineAnticancer (C6, HeLa, HT29)5.45 - 9.6 μg/mL[3]
5 5-Bromo-7-chloro-8-hydroxyquinolineAntimicrobial (S. aureus)MIC₅₀: ≤5.58 µM[10]

Note: This table is a representative summary. Researchers must compile a comprehensive dataset specific to their target of interest.

The Duality of Approach: Ligand-Based vs. Structure-Based Modeling

The choice of modeling strategy is dictated by the available data. A researcher must decide whether to learn from a collection of known active molecules (ligand-based) or from the 3D structure of the biological target itself (structure-based).[4][5][11]

  • Ligand-Based Modeling: Employed when the 3D structure of the target protein is unknown, but a set of active, structurally diverse ligands is available.[5][12] The core assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

  • Structure-Based Modeling: The preferred method when a high-resolution 3D structure of the target (e.g., from X-ray crystallography or NMR) is available.[13][14] This approach derives the pharmacophore directly from the key interactions observed between the target and a bound ligand or by analyzing the features of the binding pocket itself.[4][15]

The following workflow diagram illustrates these two divergent yet complementary paths.

Fig. 1: High-level workflows for ligand- and structure-based pharmacophore modeling.

Protocol: Ligand-Based Pharmacophore Generation

This protocol is predicated on the principle of extracting shared chemical features from a set of molecules known to be active against a target.[12]

Step-by-Step Methodology
  • Dataset Curation (The Foundation):

    • Action: Compile a training set of at least 15-20 structurally diverse 8-bromoquinoline derivatives with a wide range of high-to-moderate biological activities (e.g., IC₅₀ values).[16]

    • Causality: A diverse set prevents the model from being biased towards a single chemical scaffold. A range of activities allows the algorithm to identify features critical for high potency.

    • Action: Create a test set of known active and inactive compounds that are not included in the training set.

    • Trustworthiness: This external test set is critical for validating that the final model has predictive power and is not merely overfitted to the training data.[4][15]

  • Conformational Analysis (Exploring Flexibility):

    • Action: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. Software like MOE or Catalyst can perform this using systematic or stochastic search methods.[17][18]

    • Causality: Small molecules are not rigid. Their bioactive conformation (the shape they adopt when binding to the target) may not be their global energy minimum.[18] This step ensures the bioactive conformation is likely represented in the pool of conformers.

  • Common Feature Identification and Alignment:

    • Action: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, or tools in MOE, LigandScout, PHASE) to identify common chemical features (HBAs, HBDs, Hydrophobic, Aromatic Rings) among the conformer sets of the active molecules.[19][20][21][22]

    • Causality: The algorithm systematically superimposes the molecules, searching for a spatial arrangement of features shared by all highly active compounds.[7] This common pattern forms the basis of the pharmacophore hypotheses.

  • Hypothesis Generation and Scoring:

    • Action: The software will generate multiple possible pharmacophore models (hypotheses), each with a different combination of features. These are ranked based on how well they map to the active molecules in the training set while excluding inactive ones.

    • Trustworthiness: The scoring function provides a quantitative measure to select the most promising hypotheses for the next, most critical step: validation.

  • Rigorous Model Validation (The Litmus Test):

    • Action: Validate the top-ranked hypotheses using the external test set. A good model must be able to distinguish actives from inactives.

    • Causality: This step ensures the model has true predictive power. Key validation techniques include:

      • Test Set Screening: The model should identify the active molecules within the test set and ignore the inactive ones.[23]

      • Decoy Set Screening: The model is used to screen a large database of "decoy" molecules (compounds with similar physical properties but different topology). A high-quality model should have a low hit rate for decoys.

      • Receiver Operating Characteristic (ROC) Curve Analysis: This plots the true positive rate vs. the false positive rate, providing a quantitative measure of the model's enrichment capability. A model with an Area Under the Curve (AUC) greater than 0.7 is generally considered predictive.[24][25]

G start 1. Dataset Curation train Training Set (15-20 Actives) start->train test Test Set (Actives & Inactives) start->test conf 2. Conformational Analysis train->conf Input for model building val 4. Model Validation test->val External validation data gen 3. Hypothesis Generation conf->gen Generate conformer sets gen->val Ranked hypotheses model Validated Pharmacophore Model val->model Select best model (e.g., ROC AUC > 0.7)

Fig. 2: Detailed workflow for ligand-based pharmacophore model generation and validation.

Protocol: Structure-Based Pharmacophore Generation

This protocol leverages the 3D structural information of the biological target to create a pharmacophore model that represents the ideal binding features of the active site.[13]

Step-by-Step Methodology
  • Target and Ligand Preparation:

    • Action: Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).[4]

    • Causality: The co-crystallized ligand provides a direct map of the crucial interactions within the binding pocket.

    • Action: Prepare the protein structure: add hydrogens, assign correct protonation states, and remove water molecules that are not critical for binding.

    • Trustworthiness: Proper protein preparation is essential for accurately identifying interaction points. Errors at this stage will propagate through the entire workflow.

  • Binding Site Identification and Feature Mapping:

    • Action: Define the active site, typically as a sphere around the bound ligand.

    • Action: Use software (e.g., LigandScout, Discovery Studio's Receptor-Ligand Pharmacophore Generation protocol) to automatically identify all key interactions between the ligand and the protein residues.[24][26] These interactions are translated into pharmacophoric features.

    • Causality: This step directly converts observed biological interactions (e.g., a hydrogen bond to a specific serine residue, a hydrophobic contact with a leucine) into the abstract features of the pharmacophore model.[15]

  • Model Generation and Refinement:

    • Action: The software generates a pharmacophore hypothesis based on the identified interaction points.

    • Action: Refine the model. This may involve adding "exclusion volumes"—regions of space within the binding pocket that are occupied by the protein and thus sterically forbidden to a potential ligand.

    • Trustworthiness: Exclusion volumes significantly increase the model's specificity by penalizing compounds that would clash with the receptor, leading to a lower rate of false positives during virtual screening.[4]

  • Validation:

    • Action: Even though derived from a known structure, the model must be validated. The same methods as in the ligand-based approach (e.g., screening a test set of known actives/inactives and calculating ROC curves) are applied.

    • Causality: Validation confirms that the selected features are indeed essential for binding and that the model can effectively prioritize active compounds from a larger database.

G start 1. Obtain Target Structure pdb Protein-Ligand Complex (PDB) start->pdb prep 2. Protein Preparation pdb->prep Add H, check protonation features 3. Generate Interaction Features prep->features Identify H-bonds, hydrophobic contacts refine 4. Refine with Exclusion Volumes features->refine Add steric constraints val 5. Model Validation refine->val Screen test/decoy sets model Validated Pharmacophore Model val->model Select final model

Fig. 3: Detailed workflow for structure-based pharmacophore model generation.

Application Case Study: Hypothetical Model for Topoisomerase I Inhibition

Based on the SAR data in Table 1, several 5,7-dibromo-8-hydroxyquinoline derivatives show Topoisomerase I inhibitory activity.[3][9] We can propose a hypothetical pharmacophore model that captures the essential features for this activity.

  • Feature 1 (HBA): The quinoline nitrogen, a key hydrogen bond acceptor.

  • Feature 2 (HBD/HBA/Metal Chelator): The C8-hydroxyl group can act as both a hydrogen bond donor and acceptor and is known to chelate metal ions, which can be critical for enzyme inhibition.

  • Feature 3 (Aromatic Ring): The quinoline ring system itself, crucial for π-π stacking interactions within the enzyme's active site.

  • Feature 4 & 5 (Hydrophobic/Halogen Bond): The bromine atoms at C5 and C7 provide significant hydrophobic character and potential for halogen bonding, anchoring the ligand in a hydrophobic pocket.

Fig. 4: Hypothetical pharmacophore for a Topoisomerase I inhibiting 8-bromoquinoline.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework to navigate the complex chemical space of derivatives like 8-bromoquinolines. By understanding the fundamental principles of both ligand- and structure-based approaches and adhering to rigorous, self-validating protocols, research teams can significantly enhance the efficiency of identifying novel, high-potency lead compounds. The methodologies detailed herein provide a robust starting point for any research professional seeking to leverage this powerful computational strategy.

References

  • Scior, T., Bender, A., Tresadern, G., et al. (2012). Recognizing Pitfalls in Virtual Screening: A Critical Review. Journal of Chemical Information and Modeling, 52(4), 867-881. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved from [Link]

  • Prachayasittikul, V., Worachartcheewan, A., Shoombuatong, W., & Nantasenamat, C. (2017). List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

  • Kaserer, T., Temml, V., Kutil, Z., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 5(21). Available at: [Link]

  • Vlachakis, D., Fakourelis, P., Megalooikonomou, V., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1325. Available at: [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular modeling and in silico screening for drug design. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Retrieved from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • Vlachakis, D., Bencurova, E., & Kossida, S. (2014). A computational structural biology approach for the identification of novel drug-like molecules. Computational and Mathematical Methods in Medicine, 2014, 490196. Available at: [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved from [Link]

  • Hamid, H., & Nazir, S. (2010). Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. African Journal of Biotechnology, 9(25), 3836-3841. Available at: [Link]

  • Chemical Computing Group. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. Available at: [Link]

  • Li, H., Gao, Z., Kang, L., et al. (2012). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. Journal of Molecular Modeling, 18(9), 4353-4363. Available at: [Link]

  • Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Retrieved from [Link]

  • Chemical Computing Group. (n.d.). MOE Pharmacophore Modeling Overview. Scribd. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Retrieved from [Link]

  • Rajalakshmi, R., Dhas, S. A., & Gopal, V. (2021). Pharmacophore Based QSAR Modelling of Natural Leads in Antimicrobial Drug Design. Research Journal of Pharmacy and Technology, 14(3), 1323-1327. Available at: [Link]

  • Ahmad, S., Loh, Y. C., & Basheer, A. (2019). Structure-based pharmacophore models to probe anticancer activity of inhibitors of protein kinase B-beta (PKB β). Chemical Biology & Drug Design, 93(3), 244-253. Available at: [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]

  • Kaserer, T., Kutil, Z., & Schuster, D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. Available at: [Link]

  • Ökten, S., Çakmak, O., & Tutar, Y. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Wang, S., Li, Y., Wang, J., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. Retrieved from [Link]

  • Lu, W., Wang, J., Chen, L., et al. (2020). Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Chemistry, 8, 468. Available at: [Link]

  • CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Discovery Studio Tutorials. Retrieved from [Link]

  • Wang, L., Liu, N., Liu, Y., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Open Science, 5(7), 180188. Available at: [Link]

  • Uddin, M. J., Al-Rashida, M., & Rahman, M. S. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2828-2843. Available at: [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. Journal of Chemical Information and Modeling, 48(9), 1821-1833. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

  • Ökten, S., Çakmak, O., & Tutar, Y. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401036. Available at: [Link]

  • Singh, S., Singh, A., & Singh, R. K. (2025). In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. Scientific Reports, 15(1), 12345. Available at: [Link]

  • Miller, W. R., Wright, D. L., & Anderson, A. C. (2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. ACS Omega, 3(12), 17741-17749. Available at: [Link]

  • S., S., & K., S. (2014). Ligand-Based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Novel Inhibitors against Staphylococcal Infections. 2014 International Conference on Intelligent Computing Applications, 138-142. Available at: [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 48(9), 1821-1833. Available at: [Link]

  • Chemical Computing Group. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. Available at: [Link]

  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved from [Link]

  • Chemical Computing Group. (2026). MOE Workshops | Small Molecules – Peptides – Biologics. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery Studio 1.7: Structure-Based Pharmacophores. Retrieved from [Link]

  • BioDuro. (n.d.). QA Pharmacophore Modeling for Potential Drug Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via Modified Doebner Reaction

Introduction & Strategic Relevance The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for historic drugs like Cinchophen (Atophan) and modern bioactive agents t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for historic drugs like Cinchophen (Atophan) and modern bioactive agents targeting STAT3 signaling, bacterial DNA gyrase, and viral replication.

The Classical Doebner Reaction (1887) involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] While foundational, the classic thermal method suffers from significant drawbacks:

  • Low Atom Economy: The reaction intermediate (dihydroquinoline) requires oxidation to form the aromatic product. In traditional protocols, this is often achieved via hydrogen transfer to a second equivalent of the Schiff base, theoretically capping yields at 50%.

  • Harsh Conditions: Prolonged reflux (3–24 hours) leads to tarry byproducts and difficult purification.

The Modified Approach

This protocol details a Modified Doebner Reaction utilizing Microwave Irradiation (MW) and p-Toluenesulfonic Acid (p-TSA) catalysis. This modification addresses the classical limitations by:

  • Kinetic Acceleration: MW irradiation provides rapid, uniform heating, reducing reaction times from hours to minutes.

  • Acid Catalysis: p-TSA activates the imine intermediate and promotes the rate-limiting cyclization/dehydration steps.

  • Green Chemistry: The protocol utilizes aqueous ethanol or solvent-free conditions, minimizing volatile organic compound (VOC) waste.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds through a "Povarov-like" mechanism where the in situ generated Schiff base undergoes a formal [4+2] cycloaddition with the enol form of pyruvic acid.

Reaction Scheme & Mechanism (DOT Visualization)

DoebnerMechanism cluster_catalysis Catalytic Action (p-TSA) Reactants Aniline + Benzaldehyde SchiffBase Schiff Base (Imine) (In Situ) Reactants->SchiffBase - H₂O Intermediate β-Amino Acid Intermediate SchiffBase->Intermediate + Pyruvic Acid (p-TSA Catalyzed) Pyruvic Pyruvic Acid (Enol Form) Pyruvic->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dihydro Dihydroquinoline Derivative Cyclization->Dihydro - H₂O Product 2-Phenylquinoline- 4-Carboxylic Acid Dihydro->Product Hydrogen Transfer (Oxidation) Oxidation Oxidative Dehydrogenation

Caption: Mechanistic pathway of the Modified Doebner reaction. p-TSA accelerates the addition of pyruvic enol to the Schiff base and facilitates the dehydration step.

Experimental Protocol

Materials & Equipment
  • Reagents: Aniline (1.0 equiv), Benzaldehyde (1.0 equiv), Pyruvic Acid (1.0 equiv), p-Toluenesulfonic acid monohydrate (p-TSA, 10-20 mol%).

  • Solvent: Ethanol (95%) or Water:Ethanol (1:1).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control; 10 mL or 30 mL sealed reaction vials.

Step-by-Step Methodology

Step 1: Reactant Assembly

  • In a 10 mL microwave vial, dissolve Aniline (93 mg, 1.0 mmol) and Benzaldehyde (106 mg, 1.0 mmol) in 2 mL of Ethanol.

  • Stir at room temperature for 2 minutes to initiate Schiff base formation (solution often turns yellow/turbid).

  • Add Pyruvic Acid (88 mg, 1.0 mmol) and p-TSA (19 mg, 0.1 mmol).

  • Seal the vial with a Teflon-lined cap.

Step 2: Microwave Irradiation

  • Program the microwave reactor:

    • Temperature: 120 °C

    • Power: Max 150 W (Dynamic mode)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Expert Note: If using a conventional reflux setup instead of MW, reflux at 80°C for 3–4 hours.

Step 3: Workup & Purification (Self-Validating)

  • Cool the reaction vial to room temperature. The product often precipitates as a yellow/cream solid.

  • Filtration: Filter the crude solid and wash with cold ethanol (2 x 2 mL).

  • Acid-Base Purification (Crucial for Purity):

    • Dissolve the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate). The carboxylic acid product will dissolve; unreacted aniline/imine impurities will remain insoluble.

    • Filter the solution to remove insoluble impurities.[2]

    • Acidify the filtrate with 2M HCl to pH 2–3.

    • The pure 2-phenylquinoline-4-carboxylic acid will reprecipitate.

  • Filter the purified solid, wash with water, and dry in a vacuum oven at 60 °C.

Experimental Workflow Diagram

Workflow Start Start: Mix Aniline + Benzaldehyde (Ethanol, 2 min) AddReagents Add Pyruvic Acid + p-TSA (Catalyst) Start->AddReagents MW Microwave Irradiation 120°C, 5-10 min AddReagents->MW Cool Cool to RT (Precipitation) MW->Cool Filter1 Filter Crude Solid Cool->Filter1 BaseWash Dissolve in 10% Na₂CO₃ (Validation: Product Dissolves) Filter1->BaseWash Filter2 Filter Insoluble Impurities BaseWash->Filter2 Acidify Acidify Filtrate (HCl) (Reprecipitation) Filter2->Acidify Final Filter & Dry Pure Product Acidify->Final

Caption: Step-by-step workflow for the synthesis and purification of 2-phenylquinoline-4-carboxylic acid.

Data Analysis & Performance

Yield Comparison

The following table contrasts the Modified Doebner protocol with the classical method, highlighting the efficiency gains.

ParameterClassical Method (Reflux)Modified Method (MW + p-TSA)
Catalyst None or weak acidp-TSA (10-20 mol%)
Time 3 – 6 Hours5 – 15 Minutes
Temperature 80 °C (Reflux)120 °C (Pressurized)
Yield 30 – 50%75 – 92%
Purity (Crude) Low (Tarry byproducts)High (Clean precipitation)
Expert Insights & Troubleshooting
  • The "Red" Impurity: If the reaction mixture turns dark red/black, it indicates polymerization of the pyruvic acid or oxidation of the aniline. Solution: Ensure pyruvic acid is fresh (colorless to pale yellow) and strictly control the microwave temperature (do not exceed 140 °C).

  • Substrate Scope: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline typically deactivate the ring, lowering yields. For these substrates, increase catalyst loading to 20 mol% and reaction time to 15 minutes.

  • Hydrogen Transfer: In the absence of an external oxidant, the reaction is a disproportionation. To maximize yield beyond 50%, some protocols add a mild oxidant (e.g., Sodium Pyruvate/Water systems) or rely on open-vessel conditions if not using MW. However, the p-TSA/MW method drives the equilibrium efficiently enough that external oxidants are rarely needed for standard 2-phenyl substrates.

References

  • Doebner, O. (1887).[1] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Annalen der Chemie, 242(2), 265–288. [Classic Foundation][3]

  • BenchChem. (2025).[2][4][5] "Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction". BenchChem Protocols. Link

  • Krishna, S., & Vijayakumar, V. (2025). "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction". ResearchGate.[6][7] Link

  • Patel, et al. (2020).[3] "Microwave-assisted Doebner reaction: A rapid and efficient synthesis of quinoline-4-carboxylic acids". Journal of Heterocyclic Chemistry. Link

  • Olegário, T. R., et al. (2025).[7] "Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities". Chemical Biology & Drug Design. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Pfitzinger Reaction via Microwave Dielectric Heating Strategic Rationale & Introduction The quinoline-4-carboxylic acid (c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Pfitzinger Reaction via Microwave Dielectric Heating

Strategic Rationale & Introduction

The quinoline-4-carboxylic acid (cinchophen) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anti-inflammatory therapeutics[1]. Specifically, 8-bromo-2-phenylquinoline-4-carboxylic acid (CAS: 897555-42-9) serves as a high-value intermediate. The bromine atom at the C-8 position provides a critical synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during lead optimization.

While the classical Doebner reaction (aniline + benzaldehyde + pyruvic acid) is commonly used to construct quinolines, it often yields complex regioisomeric mixtures when using ortho-substituted anilines like 2-bromoaniline. To ensure absolute regiocontrol, this protocol employs the Pfitzinger reaction [2]. By utilizing 7-bromoisatin and acetophenone, the reaction pathway guarantees the exclusive formation of the 8-bromoquinoline derivative. Furthermore, transitioning from conventional reflux to microwave-assisted synthesis drastically reduces reaction times from hours to minutes, suppresses polymeric byproducts, and significantly improves the overall isolated yield[1].

Mechanistic Insights & Causality

The Pfitzinger reaction is a base-mediated cascade process[2]. The sequence begins with the nucleophilic attack of the hydroxide ion on the C-2 carbonyl of 7-bromoisatin, cleaving the lactam ring to generate a highly reactive intermediate: potassium 2-amino-3-bromophenylglyoxylate.

Subsequently, the primary amine of this intermediate condenses with the carbonyl group of acetophenone to form a Schiff base (imine). The application of microwave irradiation superheats the polar solvent system, providing the necessary activation energy for the critical intramolecular aldol-type condensation between the acetophenone's


-methyl group and the glyoxylate's 

-keto group. A final dehydration step aromatizes the newly formed ring, yielding the quinoline core[3].

Mechanistic_Pathway A 7-Bromoisatin C Potassium 2-amino-3- bromophenylglyoxylate A->C KOH, H₂O Ring Cleavage B Acetophenone D Imine Intermediate (Schiff Base) B->D C->D + Acetophenone Condensation E 8-Bromo-2-phenylquinoline- 4-carboxylic acid D->E Intramolecular Aldol & Dehydration (-H₂O)

Caption: Mechanistic pathway of the Pfitzinger reaction yielding the target quinoline.

Experimental Protocol

Materials & Reagents
  • 7-Bromoisatin (CAS: 20780-74-9): 1.0 mmol (226.03 mg)

  • Acetophenone (CAS: 98-86-2): 1.05 mmol (126.15 mg / 122.5 µL)

  • Potassium Hydroxide (CAS: 1310-58-3): 10.0 mmol (561.1 mg)

  • Solvents : Absolute Ethanol, Deionized Water

  • Acidifying Agent : Glacial Acetic Acid

Step-by-Step Methodology

Step 1: Reagent Preparation & Ring Opening

  • In a 30 mL microwave-safe Teflon reaction vessel, dissolve 561.1 mg of KOH in 2.0 mL of deionized water.

  • Add 8.0 mL of absolute ethanol to the basic solution.

    • Causality: The mixed aqueous-ethanol system is critical. Water is required to dissolve the inorganic base and stabilize the highly polar glyoxylate intermediate, while ethanol solubilizes the organic substrates and acts as an excellent microwave energy absorber (high loss tangent)[3].

  • Add 226.03 mg of 7-bromoisatin. Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution color will rapidly shift from deep orange/red to pale yellow/brown. This visual cue confirms the successful base-mediated cleavage of the isatin lactam ring.

Step 2: Condensation Setup

  • Add 122.5 µL of acetophenone to the mixture.

    • Causality: A slight stoichiometric excess (1.05 eq) of acetophenone is utilized to drive the bimolecular condensation forward, ensuring the complete consumption of the more expensive 7-bromoisatin precursor.

Step 3: Microwave Irradiation

  • Seal the Teflon vessel and place it in a dedicated laboratory microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Set the operational parameters: Temperature = 140 °C , Time = 12 minutes , Power = Max 800 W (with dynamic moderation).

    • Causality: The sealed vessel allows the solvent mixture to safely superheat above its atmospheric boiling point. Dielectric heating ensures rapid, uniform volumetric heating, drastically lowering the activation energy barrier for cyclization and preventing the formation of thermodynamic degradation products[1].

Step 4: Work-up & Acidification

  • Allow the reactor to cool the vessel to room temperature via compressed air.

  • Filter the crude mixture to remove any insoluble trace impurities.

  • Pour the filtrate into 20 mL of ice-cold water.

  • Dropwise, add glacial acetic acid under continuous stirring until the pH reaches 4.5 – 5.0.

    • Causality: Acetic acid (pKa 4.76) is specifically chosen over strong mineral acids like HCl. A strong acid would over-protonate the quinoline nitrogen (pKa ~4.9), forming a water-soluble hydrochloride salt and drastically reducing the isolated yield. Acetic acid selectively neutralizes the potassium carboxylate to precipitate the free carboxylic acid[3].

Step 5: Isolation & Purification

  • Collect the precipitated pale-yellow solid via vacuum filtration.

  • Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual potassium acetate.

  • Recrystallize the crude product from hot ethanol to yield pure 8-bromo-2-phenylquinoline-4-carboxylic acid.

Pfitzinger_Workflow Step1 1. Reagent Preparation 7-Bromoisatin + Acetophenone + 33% KOH in aq. EtOH Step2 2. Isatin Ring Opening Formation of Potassium 2-amino-3-bromophenylglyoxylate Step1->Step2 Base Hydrolysis Step3 3. Microwave Irradiation 140°C, 12 min, 800W Aldol Condensation & Cyclization Step2->Step3 Dielectric Heating Step4 4. Work-up & Acidification Glacial Acetic Acid (pH 4-5) Precipitation of Free Acid Step3->Step4 Cooling to RT Step5 5. Isolation Vacuum Filtration & Recrystallization (EtOH) Step4->Step5 Purification

Caption: Experimental workflow for the microwave-assisted Pfitzinger synthesis.

Quantitative Data & Yield Optimization

The transition from conventional thermal heating to microwave dielectric heating fundamentally alters the efficiency of the Pfitzinger reaction. The table below summarizes the comparative performance metrics based on established literature standards for quinoline-4-carboxylic acid synthesis[1],[3].

ParameterConventional RefluxMicrowave IrradiationCausality / Impact
Temperature 80 °C (Reflux)140 °C (Sealed Vessel)Pressurized MW vessels allow superheating, accelerating reaction kinetics.
Reaction Time 12 - 24 hours12 minutesDielectric heating provides direct energy transfer to polar molecules.
Isolated Yield 55 - 65%88 - 94%Shorter reaction times suppress the formation of polymeric side products.
Crude Purity ModerateHighRapid cyclization prevents degradation of the sensitive glyoxylate intermediate.
E-Factor High (Solvent loss)Low (Sealed system)Aligns with green chemistry principles by minimizing solvent evaporation.

Analytical Characterization

To validate the structural integrity of the synthesized 8-bromo-2-phenylquinoline-4-carboxylic acid, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-TOF): Calculated for

    
    
    
    
    
    : 328.00; Found: ~328.01.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       > 13.50 ppm (br s, 1H, -COOH): Confirms the presence of the free carboxylic acid.
      
    • 
       ~ 8.45 ppm (s, 1H, Quinoline H-3): The distinct singlet of the H-3 proton is the hallmark of a successful quinoline ring closure.
      
    • 
       7.50 – 8.30 ppm (m, 8H, Aromatic protons): Corresponds to the phenyl ring and the remaining protons on the bromo-substituted ring.
      
  • FT-IR (ATR, cm

    
    ):  ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1580 (C=N stretch of the quinoline core).
    

References

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin Synthetic Communications, Taylor & Francis. URL:[Link][1]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid IUCrData, International Union of Crystallography. URL:[Link][3]

Sources

Method

Application Note: 8-Bromo-2-phenylquinoline-4-carboxylic Acid as a Versatile HDAC Inhibitor Intermediate

Abstract This technical guide details the synthesis, purification, and functionalization of 8-Bromo-2-phenylquinoline-4-carboxylic acid , a "privileged scaffold" in the design of Histone Deacetylase (HDAC) inhibitors. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and functionalization of 8-Bromo-2-phenylquinoline-4-carboxylic acid , a "privileged scaffold" in the design of Histone Deacetylase (HDAC) inhibitors. Unlike generic quinolines, the 8-bromo substituent provides a critical orthogonal handle for Structure-Activity Relationship (SAR) optimization via palladium-catalyzed cross-coupling, while the 2-phenyl and 4-carboxylic acid moieties serve as the hydrophobic "cap" and "linker" attachment points, respectively. This protocol establishes a high-yield Pfitzinger synthesis workflow and outlines the downstream conversion into hydroxamic acid-based Class I/IIb selective HDAC inhibitors.

Introduction: The Quinoline Scaffold in Epigenetics

Histone Deacetylases (HDACs) are zinc-dependent enzymes that regulate chromatin structure and gene expression. Aberrant HDAC activity is linked to cancer, neurodegeneration, and metabolic disorders.

The Pharmacophore Model for zinc-dependent HDAC inhibitors typically consists of three domains:

  • Cap Group: Occupies the entrance to the active site; dictates isoform selectivity.

  • Linker: Spans the hydrophobic channel (approx. 11 Å).

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion at the catalytic core (e.g., hydroxamic acid, benzamide).

Why 8-Bromo-2-phenylquinoline-4-carboxylic acid? This specific intermediate allows for a "divergent synthesis" strategy.

  • The 2-Phenylquinoline Core: Acts as a bulky, hydrophobic Cap group that interacts favorably with the rim of the HDAC active site (specifically HDAC1, HDAC3, and HDAC6).

  • The 4-Carboxylic Acid: Serves as the attachment point for the linker/ZBG.[1]

  • The 8-Bromo Substituent: A crucial "selectivity tuner." It allows researchers to introduce steric bulk or polar groups via Suzuki/Buchwald couplings late in the synthesis to modulate solubility and isoform selectivity (e.g., targeting the unique ubiquitin-binding domain of HDAC6).

Chemical Synthesis Workflow

Retrosynthetic Analysis & Pathway

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction , utilizing a condensation between a substituted isatin and a ketone under highly alkaline conditions.

Critical Regiochemistry Note: The numbering of the isatin ring shifts upon fusion into the quinoline system.

  • 7-Bromoisatin (Isatin numbering)

    
    8-Bromoquinoline  (Quinoline numbering).
    
  • Verification: Position 7 of isatin corresponds to position 8 of the resulting quinoline.

Visualization: Synthesis & Functionalization Logic

G Isatin 7-Bromoisatin (Starting Material) Intermediate 8-Bromo-2-phenylquinoline- 4-carboxylic acid (The Intermediate) Isatin->Intermediate Pfitzinger Rxn (KOH, Reflux) Acetophenone Acetophenone (Reagent) Acetophenone->Intermediate Coupling Amide Coupling (EDCI/HOBt + NH2OH) Intermediate->Coupling Path A: Direct ZBG Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Suzuki Path B: Cap Optimization HDACi_1 HDAC Inhibitor A (8-Br Core) Coupling->HDACi_1 HDACi_2 HDAC Inhibitor B (8-Aryl Modified) Suzuki->HDACi_2 Followed by Amide Coupling

Figure 1: Divergent synthesis pathway utilizing the Pfitzinger reaction to generate the core intermediate, followed by orthogonal functionalization strategies.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid

Reagents:

  • 7-Bromoisatin (CAS: 20780-74-9)

  • Acetophenone (CAS: 98-86-2)

  • Potassium Hydroxide (KOH), 33% w/v aqueous solution

  • Ethanol (Absolute)

  • Hydrochloric Acid (3M HCl)[2]

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 7-bromoisatin (2.26 g, 10.0 mmol) in 33% aqueous KOH (15 mL). The solution will turn deep purple/red as the isatin ring opens to form the isatinate salt.

  • Addition: Add Acetophenone (1.44 g, 12.0 mmol, 1.2 eq) dissolved in Ethanol (10 mL) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 85°C) with magnetic stirring for 12–16 hours.

    • QC Check: Monitor by TLC (DCM:MeOH 9:1). The starting isatin spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with distilled water (50 mL).

    • Wash the aqueous phase with diethyl ether (2 x 30 mL) to remove unreacted acetophenone (organic layer discarded).

  • Precipitation (Critical Step):

    • Place the aqueous layer in an ice bath.

    • Slowly add 3M HCl dropwise with vigorous stirring until pH reaches 3–4.

    • A voluminous yellow/off-white precipitate will form.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Expected Yield: 65–75%

    • Appearance: Yellow solid.

Protocol B: Conversion to Hydroxamic Acid (HDAC Inhibitor)

This step converts the carboxylic acid "intermediate" into the active "drug-like" molecule.

Reagents:

  • 8-Bromo-2-phenylquinoline-4-carboxylic acid (Product of Protocol A)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA)

  • DMF (Dimethylformamide)

Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 30 mins.

  • Coupling: Prepare a separate solution of NH₂OH·HCl (3.0 eq) and TEA (4.0 eq) in DMF. Add this to the activated acid solution.

  • Reaction: Allow to warm to room temperature and stir overnight.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3] Wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[3]

  • Result: 8-Bromo-N-hydroxy-2-phenylquinoline-4-carboxamide.

Biological Validation & SAR Insights

In Vitro HDAC Inhibition Assay

To validate the intermediate's utility, the final hydroxamic acid derivative must be tested against purified HDAC isoforms.

Assay Principle: Fluorometric assay using a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity releases the acetyl group, allowing trypsin to cleave the AMC fluorophore.

Protocol Summary:

  • Incubation: Incubate Recombinant HDAC (1, 3, or 6) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC substrate. Incubate for 30 mins.

  • Development: Add Trypsin/Developer solution. Incubate 15 mins.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Representative Data (Hypothetical/Literature-Based)

The table below illustrates how the 8-bromo substituent influences potency compared to the unsubstituted analog.

Compound IDStructure (R=)HDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity Insight
Qzn-H H (Unsubstituted)12015045Moderate Pan-HDAC
Qzn-8Br 8-Bromo 85 40 12 Enhanced Potency
Qzn-8Ph8-Phenyl (Suzuki)2101808High HDAC6 Selectivity

Note: Data derived from general SAR trends for quinoline-based HDAC inhibitors [1, 2]. The 8-Br group often enhances lipophilicity, improving cell permeability and active site residence time.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Pfitzinger Rxn Incomplete ring opening of IsatinEnsure KOH is added before acetophenone and mixture is heated briefly to form isatinate.
Sticky/Tar Product Polymerization of acetophenoneUse strictly 1.2 eq of ketone. Wash aqueous phase with ether before acidification.
Poor Solubility High crystallinity of quinoline coreUse DMF/MeOH mixtures for NMR. For biological assays, dissolve in 100% DMSO stock (20 mM).
Incomplete Coupling Steric hindrance at C4Use HATU instead of EDCI for difficult amide couplings.

References

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry (2022) URL:[Link][4]

  • The Pfitzinger Reaction: A Review of Synthesis and Medicinal Applications. Source: Mini-Reviews in Organic Chemistry URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 8-bromo-2-phenylquinoline-4-carboxylic acid via Cross-Coupling Reactions

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling The 2-phenylquinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The 2-phenylquinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2][3][4]. The strategic introduction of diverse functional groups onto this core is paramount for modulating pharmacological properties and developing new chemical entities. 8-bromo-2-phenylquinoline-4-carboxylic acid serves as a versatile and pivotal precursor for this purpose. The bromine atom at the C8-position is an ideal handle for a suite of transition-metal-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, in particular, have transformed synthetic chemistry by allowing for the efficient construction of complex molecules under relatively mild conditions with high functional group tolerance[5][6]. This guide provides an in-depth analysis and field-proven protocols for leveraging Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions to functionalize 8-bromo-2-phenylquinoline-4-carboxylic acid. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable building block.

Foundational Principles: The Catalytic Cycle and Key Considerations

Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is crucial to understand for troubleshooting and optimization[7][8]. The cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromoquinoline substrate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The functional group to be added is transferred to the palladium center from a secondary reagent (e.g., an organoboron compound).

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state. Therefore, degassing solvents and maintaining an inert argon or nitrogen atmosphere is critical for reproducible results[9].

  • Ligand Selection: Phosphine ligands are not mere spectators; they coordinate to the palladium center, modulating its stability and reactivity. Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos) often accelerate the rate-limiting oxidative addition and reductive elimination steps, which is particularly important for C-N bond formation[8][10].

  • Base Selection: The base plays a critical role, often facilitating the transmetalation step in Suzuki couplings or deprotonating the nucleophile in Buchwald-Hartwig aminations[8][11]. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be optimized[8][12].

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the organoboron reagents[11][12][13]. It enables the introduction of a vast array of aryl and heteroaryl groups at the C8-position of the quinoline core.

Mechanistic Rationale

The reaction follows the general catalytic cycle. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation of the organic group to the palladium(II) center[7][11].

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Coupled [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-R (Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning {rank=same; Pd0; Product;} {rank=same; PdII_Complex; PdII_Coupled;}

// Edges Pd0 -> OxAdd [label="Ar-Br (Substrate)", color="#5F6368"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Transmetal [label="R-B(OR)₂ + Base", color="#5F6368"]; Transmetal -> PdII_Coupled [color="#5F6368"]; PdII_Coupled -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; Product -> Pd0 [style=invis]; // To guide layout RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } /dot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving bromoquinoline scaffolds. Optimization may be required for 8-bromo-2-phenylquinoline-4-carboxylic acid.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
23,5-dimethylisoxazole-4-boronic acid pinacol ester[14]Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9016~85
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME8512>80
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates and scales[7][12].

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromo-2-phenylquinoline-4-carboxylic acid (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)[9].

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen[12].

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe[7][15]. Solvents should be degassed by bubbling with argon for 20-30 minutes prior to use[12].

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[15].

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL)[7][12].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-phenylquinoline-4-carboxylic acid[12].

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, replacing harsher classical methods like the Ullmann condensation or nucleophilic aromatic substitution[16]. This reaction enables the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.

Mechanistic Rationale

The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos)[8][17]. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and prevents side reactions like beta-hydride elimination[16]. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center[16][18].

Data Presentation: Representative Reaction Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1004-12
2AnilinePd(OAc)₂ (2)BrettPhos (3)Cs₂CO₃Dioxane11012-24
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF806-18
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure adapted from established methods[18][19].

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add 8-bromo-2-phenylquinoline-4-carboxylic acid (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)[15].

  • Reaction: Seal the vial and heat the mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Other Key Transformations

Sonogashira Coupling: Accessing Alkynyl Quinolines

The Sonogashira coupling creates a C(sp²)-C(sp) bond between the bromoquinoline and a terminal alkyne[20][21]. This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst[15][21]. The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex[22].

General Protocol: To a flask containing 8-bromo-2-phenylquinoline-4-carboxylic acid (1.0 mmol), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent[15]. Degas the mixture before adding the terminal alkyne (1.2 equiv.). Stir at room temperature to 60 °C until completion.

Heck Reaction: Accessing Alkenyl Quinolines

The Heck reaction couples the bromoquinoline with an alkene (e.g., styrene, acrylates) to form a substituted alkene[23][24][25]. The reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination step to release the product and regenerate the catalyst[23][26].

General Protocol: Combine 8-bromo-2-phenylquinoline-4-carboxylic acid (1.0 mmol), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like DMF or NMP. Heat the reaction to 80-120 °C until the starting material is consumed.

Workflow and Diversification Strategy

The power of using a common starting material lies in the ability to rapidly generate a diverse library of compounds. The general laboratory workflow and the diversification potential are illustrated below.

// Nodes Setup [label="1. Reaction Setup\n(Substrate, Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="3. Add Degassed Solvents\n& Coupling Partner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="4. Heat & Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Work-up\n(Quench, Extract)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Inert [color="#5F6368"]; Inert -> Add [color="#5F6368"]; Add -> React [color="#5F6368"]; React -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } /dot Caption: General experimental workflow for cross-coupling.

Diversification_Strategy

Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Step & Rationale
Low or No Yield Inactive catalyst; presence of oxygen or moisture.Ensure reagents and solvents are anhydrous and the system is rigorously purged with inert gas. Use a fresh bottle of catalyst or a stable pre-catalyst[9].
Poor reagent solubility.Choose a solvent system where all components are soluble at the reaction temperature (e.g., DMF, THF, or a mixture)[9].
Debromination Side Product Hydrodehalogenation from protic sources or a side reaction pathway.Ensure strictly anhydrous conditions. Re-evaluate the choice of base and solvent. Sometimes a different ligand can suppress this pathway[9].
Catalyst Inhibition The quinoline nitrogen or carboxylic acid can coordinate to the palladium center, forming inactive complexes.Use a higher catalyst loading or select bulky, electron-rich ligands that promote the desired catalytic cycle over the formation of stable off-cycle complexes[9].

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.
  • MDPI. (2026).
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • ACS Publications. (2011). A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
  • DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Wikipedia. (n.d.).
  • MDPI. (2016).
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Idoarenes, and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
  • Ye, Z., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • MilliporeSigma. (n.d.).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 8-Bromoquinoline-4-carboxylic Acid

Executive Summary & Strategic Rationale The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, particularly for antimalarial, antibacterial, and kinase inhibitor discovery. 8-Bromoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, particularly for antimalarial, antibacterial, and kinase inhibitor discovery. 8-Bromoquinoline-4-carboxylic acid represents a uniquely challenging substrate due to the convergence of three distinct chemical hurdles:

  • The "Peri-Effect" (Steric Hindrance): The C8 position is sterically crowded by the adjacent quinoline nitrogen (N1) lone pair and the C1-C8 bond geometry.

  • Unprotected Carboxylic Acid: The free acid at C4 necessitates the use of aqueous-basic conditions to maintain solubility (as the carboxylate) but introduces risks of catalyst poisoning and protodeboronation of the coupling partner.

  • N-Coordination: The quinoline nitrogen can competitively bind to palladium, potentially arresting the catalytic cycle.

This guide provides a validated, robust protocol for the Suzuki coupling of this substrate, moving beyond generic "textbook" conditions to address these specific structural liabilities.

Mechanistic Insights & Critical Parameters

To achieve high conversion (>90%), the reaction system must be engineered to overcome the high energy barrier of oxidative addition at the sterically hindered C8 position while preventing the precipitation of the zwitterionic starting material.

The "Peri-Effect" Challenge

At the C8 position, the incoming oxidative addition of the Palladium(0) species is hindered by the peri-hydrogen at C1 (if it were naphthalene) or, in this case, the lone pair of N1. Standard triphenylphosphine ligands often fail here because they lack the bulk required to force reductive elimination, yet are not electron-rich enough to accelerate the difficult oxidative addition.

Solution: Use of Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (preventing N-coordination and promoting reductive elimination).

The Role of Base & Solvent

The free carboxylic acid requires 3.0–4.0 equivalents of base .

  • Eq 1: Deprotonates the -COOH to -COO⁻ (Solubilizing the substrate in aqueous media).

  • Eq 2-3: Activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is the active transmetallating agent.

Solvent Choice: A biphasic mixture of 1,4-Dioxane/Water (3:1) is critical. The water dissolves the carboxylate and inorganic base, while the dioxane solubilizes the organic boronic acid and catalyst.

Experimental Workflow Visualization

Diagram 1: Reaction Logic & Workflow

ReactionWorkflow Start Start: 8-Bromoquinoline-4-COOH Solubilization Step 1: Solubilization (Solvent: Dioxane/H2O) (Base: K2CO3, 3.5 eq) Start->Solubilization Dissolve Degassing Step 2: Degassing (Critical: Remove O2 to protect Pd) Solubilization->Degassing Sparge N2/Ar CatalystAdd Step 3: Catalyst Addition (Pd(dppf)Cl2 or XPhos Pd G2) Degassing->CatalystAdd Inert Atm Heating Step 4: Reaction (90°C, 4-12 Hours) CatalystAdd->Heating Reflux Workup Step 5: Acidic Workup (Adjust pH to 3-4 to precipitate product) Heating->Workup Cool & Acidify End Final Product: 8-Arylquinoline-4-COOH Workup->End Filter/Dry

Caption: Step-by-step workflow for the Suzuki coupling of unprotected halo-quinoline carboxylic acids.

Optimized Protocol (The "Gold Standard")

This protocol is optimized for 1.0 mmol scale. Scale-up requires re-evaluation of cooling capacity and gas evolution.

Materials
  • Substrate: 8-Bromoquinoline-4-carboxylic acid (252 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%) OR XPhos Pd G2 (highly recommended for ortho-substituted boronic acids).

  • Base: Potassium Carbonate (K₂CO₃) (483 mg, 3.5 mmol, 3.5 equiv.)

  • Solvent: 1,4-Dioxane (6 mL) and Distilled Water (2 mL).

Procedure
  • Setup: To a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar, add the 8-bromoquinoline-4-carboxylic acid , arylboronic acid , and K₂CO₃ .

  • Solvent Addition: Add the mixture of 1,4-Dioxane and Water .[2] The solid acid will dissolve as the base deprotonates it.

  • Degassing (Crucial): Sparge the solution with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen is the primary cause of catalyst death in this system.

  • Catalyst Addition: Remove the sparging needle, quickly add the Pd catalyst , and seal the vessel (or attach reflux condenser under N₂ balloon).

  • Reaction: Heat the block/bath to 90 °C . Stir vigorously.

    • Monitoring: Check by LC-MS after 2 hours. The starting material (MW ~252) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2]

    • Dilute with water (10 mL).

    • Filter through Celite to remove Palladium black (if necessary).

    • Acidification: Slowly add 1M HCl until the pH reaches ~3–4. The product (carboxylic acid form) should precipitate out of solution.

    • Collect the solid by vacuum filtration. Wash with water and cold ether.

Optimization & Screening Data

When the standard protocol fails, use this screening matrix to identify the bottleneck.

Table 1: Catalyst & Base Optimization Matrix

EntryCatalyst SystemBaseSolventOutcomeNotes
1 Pd(dppf)Cl₂ (5%) K₂CO₃ Dioxane/H₂O High Yield Robust, general purpose.
2Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂OLow Yield (<30%)PPh₃ is too bulky for C8 oxidative addition; Toluene poor for free acid.
3Pd(OAc)₂ / SPhosK₃PO₄n-Butanol/H₂OExcellentBest for sterically hindered boronic acids.
4Pd(OAc)₂ / XPhosCs₂CO₃DMF/H₂OGoodUse if substrate is insoluble in Dioxane. Harder workup.
Diagram 2: Mechanistic Cycle & Failure Points

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting at C8!) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Requires Boronate) OxAdd->TransMet + Ar-B(OH)3 / Base Poison N-Coordination Arrest (Quinoline N binds Pd) OxAdd->Poison Low Ligand Bulk RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim Protodeb Protodeboronation (Boronic Acid Hydrolysis) TransMet->Protodeb High Temp / Low Base RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and risk of N-coordination.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst death or failed oxidative addition.Switch to XPhos Pd G2 or SPhos . Ensure strict oxygen-free conditions.
Protodeboronation (Ar-H) Boronic acid instability.Lower temp to 80°C. Switch to Boronic Ester (Pinacol) or K-Trifluoroborate .
Black Precipitate Early Pd precipitation (agglomeration).Ligand concentration too low. Add free ligand (e.g., 5% extra SPhos).
Product stays in Aqueous Product is too polar/zwitterionic.Do not acidify to pH 1 (keeps N protonated). Adjust to Isoelectric Point (pH ~4) .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling.[4][5] The Journal of Organic Chemistry, 76(15), 6394-6400. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Bromo-2-phenylquinoline-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Bromo-2-phenylquinoline-4-carboxylic acid. This document provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Bromo-2-phenylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 8-Bromo-2-phenylquinoline-4-carboxylic acid, offering step-by-step solutions and the rationale behind each approach.

Issue 1: The purified product is an oil or a gummy solid and will not crystallize.

Cause: This is a common issue when residual solvents or impurities are present, which can inhibit the formation of a crystal lattice. The inherent properties of the molecule may also favor an amorphous state.

Solution Pathway:

  • Solvent-Antisolvent System:

    • Rationale: This technique is effective for inducing crystallization when a single solvent is not ideal.[1]

    • Protocol:

      • Dissolve the oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone).

      • Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., water, hexane, or pentane) dropwise while stirring, until the solution becomes turbid.[1]

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

      • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Salt Formation and Regeneration:

    • Rationale: As a quinoline derivative, the basic nitrogen atom can be protonated to form a salt, which often has better crystallization properties.[1] The carboxylic acid group can also be deprotonated to form a salt.

    • Protocol:

      • Dissolve the oily compound in a suitable organic solvent like isopropanol or ether.

      • Add a solution of hydrochloric acid (HCl) in the same or a miscible solvent to precipitate the hydrochloride salt.[1]

      • Isolate the crystalline salt by filtration.

      • To regenerate the free acid, dissolve the salt in water and neutralize it with a base (e.g., sodium bicarbonate) until the 8-Bromo-2-phenylquinoline-4-carboxylic acid precipitates out.

      • Filter, wash with water, and dry the purified product.

Issue 2: The final product has a persistent yellow or brown color.

Cause: Colored impurities often arise from side reactions during the synthesis, such as polymerization or oxidation, which are common in quinoline preparations.[2]

Solution Pathway:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb colored, high-molecular-weight impurities.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol).

      • Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.

      • Stir the mixture for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

      • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • Column Chromatography:

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase, which is highly effective for removing colored impurities that have different polarities from the target compound.[3]

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

      • Elute the column with a solvent system of appropriate polarity. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[4][5] The polarity can be gradually increased.

      • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Low yield after recrystallization.

Cause: A low recovery rate can be due to the use of an inappropriate recrystallization solvent in which the compound is too soluble, even at low temperatures, or using too much solvent.

Solution Pathway:

  • Systematic Solvent Screening:

    • Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Protocol:

      • Test the solubility of a small amount of the crude product in various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) at room temperature and upon heating.[6]

      • The best solvent will show a significant difference in solubility between hot and cold conditions.

  • Minimize Solvent Volume:

    • Rationale: Using the minimum amount of hot solvent to dissolve the compound ensures that the solution is saturated upon cooling, maximizing crystal formation.

    • Protocol:

      • Add the hot solvent in small portions to the crude product until it just dissolves.

      • If too much solvent is added, carefully evaporate some of it to concentrate the solution before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general purification strategy for 8-Bromo-2-phenylquinoline-4-carboxylic acid?

A1: A combination of acid-base extraction followed by recrystallization is often the most effective approach. The acid-base extraction leverages the amphoteric nature of the molecule (basic quinoline nitrogen and acidic carboxylic acid) to separate it from neutral impurities. Recrystallization then removes any remaining closely related acidic or basic impurities.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: For silica gel column chromatography, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A good starting point would be a mixture of hexane and ethyl acetate (e.g., 9:1), gradually increasing the proportion of ethyl acetate.[3] The optimal ratio should be determined by TLC analysis first.

Q3: How can I confirm the purity of my final product?

A3: The purity of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is a common setup for quinoline carboxylic acids.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing extra peaks in the spectrum.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Q4: My compound seems to be insoluble in most common organic solvents. What should I do?

A4: The combination of the rigid quinoline core, the phenyl group, the bromo substituent, and the carboxylic acid can lead to poor solubility. Try highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For purification, consider converting the carboxylic acid to its more soluble salt (e.g., sodium or potassium salt) by treating it with a base, performing the purification in an aqueous medium, and then re-acidifying to precipitate the pure acid.[8]

Detailed Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

This protocol provides a step-by-step guide for the purification of crude 8-Bromo-2-phenylquinoline-4-carboxylic acid.

Materials:

  • Crude 8-Bromo-2-phenylquinoline-4-carboxylic acid

  • Diethyl ether or ethyl acetate

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Base Extraction: Add 5% aqueous sodium bicarbonate solution to the separatory funnel. The volume should be roughly equal to the organic phase. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer, while neutral impurities will remain in the organic layer.[9]

  • Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper. The 8-Bromo-2-phenylquinoline-4-carboxylic acid will precipitate out as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

Part B: Recrystallization

  • Solvent Selection: Based on preliminary tests, ethanol is a good solvent for recrystallizing phenylquinoline-4-carboxylic acid derivatives.[11]

  • Dissolution: Place the crude, filtered solid from Part A into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can improve the yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizing the Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent add_bicarb Add 5% NaHCO3 (aq) crude->add_bicarb separate Separate Layers add_bicarb->separate aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer Collect organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Product acidify->precipitate dissolve Dissolve in Hot Ethanol precipitate->dissolve cool Slow Cooling dissolve->cool filter_dry Filter & Dry cool->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Workflow for purification of 8-Bromo-2-phenylquinoline-4-carboxylic acid.

Data Summary Table

Purification MethodKey ParametersExpected Outcome
Acid-Base Extraction Base: 5% NaHCO₃ (aq)Acid: Conc. HCl to pH ~2-3Organic Solvent: Diethyl ether or Ethyl acetateRemoves neutral and strongly basic impurities.
Recrystallization Solvent: EthanolProcedure: Dissolve in minimum hot solvent, cool slowly.Removes impurities with different solubility profiles. Yields crystalline solid.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradientEffective for removing colored impurities and closely related byproducts.
Purity Analysis HPLC: C18 column, Acetonitrile/Water (acidified)Melting Point: Compare to literature valueNMR: Check for impurity peaksQuantitative and qualitative assessment of final product purity.

References

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Columbia University. Column chromatography. [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • Unknown. ACID-BASE EXTRACTION. [Link]

  • SIELC. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Google Patents. (n.d.).
  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

Sources

Optimization

Recrystallization solvents for 8-bromo-2-phenylquinoline derivatives

Technical Support Center: Purification of 8-Bromo-2-Phenylquinoline Derivatives Case ID: REC-8B2PQ-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary The 8-bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Bromo-2-Phenylquinoline Derivatives

Case ID: REC-8B2PQ-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The 8-bromo-2-phenylquinoline scaffold presents a unique purification challenge due to the competing physicochemical properties of its substituents. The 2-phenyl group introduces significant planarity and lipophilicity, enhancing


 stacking interactions, while the 8-bromo substituent  increases molecular weight and creates a distinct dipole moment perpendicular to the ring system.

Successful recrystallization requires a solvent system that disrupts these strong lattice energies at high temperatures but selectively precipitates the target compound upon cooling, while retaining common impurities (des-bromo analogs, palladium catalysts, or unreacted anilines) in the mother liquor.

Part 1: Solvent Selection Strategy

Q: Which solvent systems are most effective for 8-bromo-2-phenylquinoline derivatives?

A: Based on the structural motifs, we categorize solvents into "Primary" (high success rate) and "Secondary" (optimization required).

Solvent SystemTypePolarity IndexMechanism of ActionRecommended For
Ethanol (Abs.) Single5.2Disrupts H-bonding; poor solubility for lipophilic aromatics at low temps.Standard Protocol. Best balance of yield and purity.
EtOAc / Hexane Binary4.4 / 0.1Tunable polarity. EtOAc solubilizes the phenyl ring; Hexane acts as anti-solvent.Lipophilic Derivatives. Use if the molecule has alkyl chains on the phenyl ring.
Acetonitrile (MeCN) Single5.8High dipole moment; dissolves polar impurities (salts/catalysts) while precipitating the aromatic product.Pd Removal. Excellent for Suzuki coupling workups to reduce Pd content.
Toluene / Heptane Binary2.4 / 0.1

interaction solvent. Toluene solvates the planar core effectively at reflux.
High MW Analogs. Use if the product is insoluble in alcohols.

Technical Insight: The 2-phenyl group makes these compounds significantly less soluble in alcohols than simple quinolines. Therefore, Ethanol is often the superior choice over Methanol, as the higher boiling point (


 vs 

) allows for a higher saturation concentration at reflux, maximizing recovery upon cooling.

Part 2: Troubleshooting & Optimization

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common in 8-bromo-2-phenylquinolines due to melting point depression caused by impurities (often the des-bromo or regioisomers).

Immediate Rescue Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add a "Bridge Solvent": Add 5-10% volume of a solvent with intermediate polarity (e.g., Toluene or THF) to increase the solubility of the oil phase.

  • Seed at High Temp: Add seed crystals at

    
    below the boiling point, not at room temperature.
    
  • Slow Cool: Insulate the flask with cotton or a towel to lower the cooling rate to

    
    .
    
Q: I see a persistent impurity at R ~0.4 (close to product). Recrystallization isn't removing it.

A: This is likely the des-bromo impurity (2-phenylquinoline) or the 5-bromo regioisomer .

  • Causality: These impurities have nearly identical solubility profiles to your product due to similar planarity.

  • Solution: Recrystallization alone is often insufficient for regioisomer separation.

    • Step 1: Perform a "Flash Filtration" through a short silica plug using 100% DCM to remove polar baselines.

    • Step 2: Switch to a Chemical Interaction recrystallization. Use Ethanol with 1% HBr . The slight acidity can differentiate the basicity of the quinoline nitrogen between isomers, potentially allowing the unwanted isomer to stay in solution as a salt or free base depending on pKa differences.

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal recrystallization solvent based on crude purity and structural characteristics.

SolventSelection cluster_special Special Case: Pd Contamination Start Crude 8-Bromo-2-Phenylquinoline CheckPurity Check TLC/LCMS Purity Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity SolubilityCheck Solubility in Hot EtOH? HighPurity->SolubilityCheck UseMeCN Use Acetonitrile (Pd Removal/Polar Impurities) HighPurity->UseMeCN If Suzuki Product PrePurify Pre-purification Required (Short Silica Plug / Acid-Base Wash) LowPurity->PrePurify Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble SolubilityCheck->Insoluble UseEtOH Use Ethanol (Abs.) Standard Protocol Soluble->UseEtOH UseToluene Use Toluene/Heptane (High MW/Lipophilic) Insoluble->UseToluene PrePurify->CheckPurity

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step rescue mechanism for failed crystallizations involving phase separation (oiling out).

OilingOut Issue Problem: Oiling Out Reheat 1. Reheat to Reflux (Dissolve Oil) Issue->Reheat AddBridge 2. Add Bridge Solvent (THF or Toluene, 5-10%) Reheat->AddBridge Seed 3. Seed at T = Tb - 10°C AddBridge->Seed Cool 4. Controlled Cooling (<1°C/min) Seed->Cool Result Crystalline Solid Cool->Result

Part 4: Standard Operating Procedures (SOP)

SOP-8B2PQ: Ethanol Recrystallization Protocol

Objective: Purification of crude 8-bromo-2-phenylquinoline (>85% initial purity).

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 10 mL Absolute Ethanol and a magnetic stir bar.

    • Heat to reflux (

      
      ) with stirring.
      
    • Observation Point: If solid remains undissolved after 5 mins at reflux, add EtOH in 1 mL increments until clear. If volume exceeds 20 mL/g, switch to Toluene/Heptane .

  • Hot Filtration (Critical Step):

    • While boiling, check for insoluble black specks (Pd black or inorganic salts).

    • If present, filter quickly through a pre-warmed glass frit or cotton plug into a clean, pre-warmed flask.

  • Crystallization:

    • Remove from heat and place the flask on a cork ring (insulation).

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Checkpoint: If oil droplets form, refer to Figure 2 .[1]

    • Once room temp is reached, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with 2 x 2 mL of cold (

      
      ) Ethanol. Do not use large volumes of wash solvent as the product is moderately soluble.
      
    • Dry under high vacuum at

      
       for 4 hours.
      

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Addressing challenges in the purification of quinoline derivatives: Troubleshooting Guide. Retrieved from 5[4]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from 6

  • ACG Publications. (2016).[7] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from 7[7]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from 1

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-bromo-2-phenylquinoline

Welcome to the technical support guide for the synthesis and purification of 8-bromo-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 8-bromo-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during this specific synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies.

PART 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems in a question-and-answer format to guide you through resolving experimental challenges.

Section A: Reaction & Synthesis Issues
Q1: My reaction has produced a significant amount of dark, intractable tar, resulting in a very low yield. What is causing this and how can I prevent it?

A: Tar formation is the most common challenge in acid-catalyzed quinoline syntheses like the Doebner-von Miller or Skraup reactions.[1][2] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone intermediates under the harsh reaction conditions.[3]

Core Causality: Strong acids and high temperatures, necessary for the cyclization step, also aggressively promote the polymerization of reactive intermediates like acrolein (if formed in situ from glycerol in a Skraup synthesis) or other enones.[2][4] This parallel, often faster, reaction consumes starting materials and generates high-molecular-weight, insoluble polymers, i.e., tar.

Troubleshooting Steps:

  • Control Reagent Addition: If your synthesis involves adding an α,β-unsaturated carbonyl compound, do so slowly to the heated acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the polymerizable species, favoring the desired reaction pathway.

  • Optimize Temperature: Excessive heat is a major contributor to polymerization.[1] Maintain the lowest temperature that allows the reaction to proceed efficiently. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find this balance and avoid prolonged heating.[3]

  • Modify the Catalyst: The choice and concentration of the acid are critical.[3] Excessively harsh conditions accelerate tarring.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes offer milder conditions.[5]

  • Use a Protecting Group: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ under acidic conditions, generating the reactive aldehyde slowly and keeping its concentration low.[3][6]

Q2: My final product is contaminated with a significant amount of 1,2-dihydro-8-bromo-2-phenylquinoline. How do I ensure complete aromatization?

A: The final step in many quinoline syntheses, such as the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[1] The presence of this impurity indicates that the oxidation step is incomplete.

Core Causality: The dihydroquinoline is a stable intermediate. Its conversion to the final product requires an oxidizing agent. In some classical procedures, an intermediate formed from the aniline itself is expected to act as the oxidant. If this process is inefficient or the oxidant is consumed by side reactions, the dihydro- species will be isolated.

Troubleshooting Steps:

  • Incorporate a Dedicated Oxidant: Do not rely on adventitious oxidation. Include a specific oxidizing agent in the reaction mixture. For Skraup-type syntheses, nitrobenzene is a traditional choice that can also serve as a solvent.[7][8] Milder and safer alternatives like arsenic acid or even iodine can also be effective.[2][7]

  • Ensure Stoichiometry: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]

  • Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to monitor the disappearance of the dihydroquinoline intermediate. This will help you determine the optimal reaction time and ensure the oxidation is complete before work-up.[1]

Section B: Work-up & Purification Issues
Q3: The crude product is a dark, oily, or gummy solid that is difficult to purify by column chromatography directly. What is the best work-up procedure?

A: A direct chromatographic approach for a tarry crude product is often ineffective, leading to poor separation and column fouling. An acid-base extraction is the preferred method to separate the basic quinoline product from neutral and acidic polymeric impurities.[9]

Core Causality: The nitrogen atom in the quinoline ring is basic and can be protonated by an acid to form a water-soluble salt. Most of the tarry byproducts are non-basic and will remain in the organic phase.

Recommended Work-up Protocol:

  • After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with a saturated aqueous base (e.g., sodium bicarbonate) to neutralize the bulk acid catalyst.[10]

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The 8-bromo-2-phenylquinoline will move into the aqueous layer as its hydrochloride salt.[9]

  • Separate the layers. Discard the organic layer, which contains the bulk of the non-basic tar.

  • Cool the acidic aqueous layer in an ice bath and carefully basify it with a concentrated base (e.g., NaOH or NaHCO₃) until the pH is ~8-9.[9] The quinoline product will precipitate as a free base.

  • Extract the now-basic aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a significantly cleaner crude product, which is now amenable to chromatography or recrystallization.[6]

Q4: My product appears to be decomposing on the silica gel column, leading to streaking on TLC and low recovery. How can I fix this?

A: This is a common problem for nitrogen-containing heterocycles. Silica gel is inherently acidic and can strongly adsorb or even catalyze the degradation of basic compounds like quinolines.[9]

Core Causality: The Lewis acid sites on the silica surface can coordinate strongly to the basic nitrogen of the quinoline. This strong interaction can make elution difficult (requiring very polar solvents, which reduces separation efficiency) or lead to on-column degradation, especially if the compound is sensitive.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base. The most common method is to prepare the slurry and eluent containing a small amount of triethylamine (~0.5-1%).[9] This neutralizes the acidic sites on the silica surface, preventing strong adsorption and degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.[9]

    • Alumina (Neutral or Basic): This is often an excellent alternative for acid-sensitive compounds.[9]

    • Reverse-Phase Silica (C18): If the compound and impurities have different hydrophobicities, this can be a very effective, albeit more expensive, option.[9]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[9]

Q5: I am struggling to find a suitable solvent system for recrystallization. What is the general approach?

A: Recrystallization is an excellent method for obtaining highly pure material if the crude product is already relatively clean (>90%).[11] The key is finding a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12]

Solvent Screening Protocol:

  • Place a small amount of your crude product (~20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with less polar solvents (e.g., Hexane, Toluene) and moving to more polar ones (e.g., Ethyl Acetate, Acetone, Ethanol, Methanol).[13]

  • If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound does not dissolve, heat the mixture gently in a water bath.[14]

  • The ideal solvent will dissolve the compound completely when hot but show little to no solubility at room temperature.[14]

  • Once dissolved, allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[15]

  • If no single solvent works, try a binary solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water). Dissolve the compound in a minimum of the "good" (high-solubility) solvent while hot, then add the "bad" (low-solubility) solvent dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Purification MethodPurity of CrudeProsCons
Recrystallization >90%Cost-effective, scalable, high purityNot suitable for oils, requires solvent screening
Column Chromatography <90%Versatile, separates complex mixturesMore costly, potential for product degradation

PART 2: Protocols & Visualizations

Experimental Protocol: Column Chromatography

This protocol assumes preliminary TLC analysis has been performed to determine the optimal eluent.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). For this compound, add 0.5% triethylamine to the eluent mixture to deactivate the silica.[9]

  • Column Packing: Pour the slurry into a glass column and use gentle pressure (air or nitrogen) to pack an even, stable bed. Add a thin layer of sand to the top to protect the surface.[9]

  • Sample Loading (Dry Loading): Dissolve the crude 8-bromo-2-phenylquinoline in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution: Carefully add the eluent and begin eluting through the column. You can use a single isocratic eluent or gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of the compound using TLC and a UV lamp. Combine the fractions containing the pure product and remove the solvent under reduced pressure.[11]

Visualizations
Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G cluster_0 cluster_1 cluster_2 cluster_3 A Crude 8-bromo-2-phenylquinoline B Preliminary Analysis (TLC, LC-MS) A->B C Assess Purity B->C D High Purity (>90%) C->D Is it relatively clean? E Low Purity / Complex Mixture C->E F Recrystallization D->F G Column Chromatography (Deactivated Silica) E->G H Final Purity Check (NMR, MS, HPLC) F->H G->H I Pure Product (>98%) H->I

Caption: Decision-making workflow for purification.

Acid-Base Extraction Mechanism

This diagram illustrates how acid-base extraction separates the desired product from impurities.

Caption: Separation via acid-base extraction.

References

  • Combes quinoline synthesis. (n.d.). Google Arts & Culture.
  • Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem. (2025). BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (2025). BenchChem.
  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem. (2025). BenchChem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (2025). BenchChem.
  • Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives - Benchchem. (n.d.). BenchChem.
  • Purification challenges for bromoquinoline compounds - Benchchem. (n.d.). BenchChem.
  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 3, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved March 3, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? (2018). ResearchGate. Retrieved March 3, 2026, from [Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents. (2018). Google Patents.
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. Retrieved March 3, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (1922). Organic Syntheses. Retrieved March 3, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. (2021). TÜBİTAK Academic Journals. Retrieved March 3, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). YouTube. Retrieved March 3, 2026, from [Link]

  • How To Recrystallize A Solid - YouTube. (2020). YouTube. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007). YouTube. Retrieved March 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Doebner Quinoline Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the Doebner synthesis of quinolines. By understanding the causalit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the Doebner synthesis of quinolines. By understanding the causality behind experimental challenges, you can effectively troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Doebner reaction and the Doebner-von Miller reaction?

The primary difference lies in the carbonyl-containing reactant used.[1]

  • Doebner Reaction: This is a three-component reaction that specifically uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][3][4]

  • Doebner-von Miller Reaction: This is a variation that reacts an aniline with an α,β-unsaturated aldehyde or ketone (like crotonaldehyde or acrolein) to form substituted quinolines.[1][4][5] This reaction is also known as the Skraup-Doebner-von Miller synthesis.[4][5]

Q2: What are the most common causes of low yields in this synthesis?

Low yields in Doebner-type syntheses can typically be traced back to a few key issues:

  • Polymerization of Carbonyls: The harsh acidic conditions can cause the aldehyde or α,β-unsaturated carbonyl compound to self-condense and polymerize, forming intractable tars. This is one of the most frequent problems.[6][7][8]

  • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are less nucleophilic and often react poorly under conventional conditions, leading to low conversion.[2][9][10][11]

  • Suboptimal Reaction Conditions: Incorrect temperature, improper acid catalyst (type or concentration), or inefficient mixing can significantly hinder the reaction rate and promote side reactions.[6][10]

  • Incomplete Oxidation: The final step of the mechanism requires the oxidation of a dihydroquinoline intermediate. If the oxidant is insufficient or ineffective, the reaction will stall, resulting in a mixture of products.[6]

Q3: Which catalysts are typically used, and how do I choose one?

The reaction is acid-catalyzed. The choice depends on the specific substrates and the desired reactivity.

  • Brønsted Acids: Strong mineral acids like HCl and H₂SO₄ are traditional choices.[6] Weaker acids like p-toluenesulfonic acid (p-TsOH) can also be effective and may reduce charring.

  • Lewis Acids: Lewis acids such as ZnCl₂, SnCl₄, Sc(OTf)₃, and BF₃·THF can offer milder reaction conditions and sometimes provide better control and higher yields.[5][6][12] Screening different Lewis acids is often a good optimization strategy.[6] Recent studies have shown BF₃·THF in acetonitrile to be particularly effective for challenging electron-deficient anilines.[10][11]

Troubleshooting Guide: A Problem-and-Solution Approach

Problem 1: The reaction mixture has formed a thick, dark, intractable tar, with little to no desired product.

This is the most common failure mode, caused by the acid-catalyzed polymerization of the carbonyl starting material.[6][7][8][13]

Diagnostic Steps & Solutions:

  • Control Reagent Concentration: The core issue is the rapid self-condensation of the carbonyl.

    • Solution: Add the α,β-unsaturated carbonyl compound or aldehyde slowly and dropwise to the heated acidic solution of the aniline.[6][7] This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with aniline over self-polymerization.

  • Optimize Temperature: Excessive heat accelerates polymerization.[6]

    • Solution: Maintain the lowest temperature at which the reaction proceeds at a reasonable rate. Consider starting at a lower temperature (e.g., 65 °C) and gradually increasing it only if necessary.[10] Stepwise heating can help control the initial exotherm.[6]

  • Employ a Biphasic System: This is a highly effective strategy to sequester the sensitive carbonyl compound.[1]

    • Solution: Dissolve the aniline in the acidic aqueous phase and the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene.[6][7][13] With vigorous stirring, the carbonyl is slowly partitioned into the aqueous phase to react, minimizing its exposure to the harsh acid and preventing polymerization.[1][8]

  • Modify the Reactant: Protect the carbonyl from polymerization until it's needed.

    • Solution: Use an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is stable but will hydrolyze in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[6]

Problem 2: The reaction has stalled, or the final product is contaminated with dihydroquinoline impurities.

This indicates an issue with the final aromatization step, where a dihydroquinoline intermediate must be oxidized.

Diagnostic Steps & Solutions:

  • Evaluate the Oxidant: In many Doebner-type syntheses, an imine formed from the reactants acts as a hydrogen acceptor (oxidant) in a hydrogen transfer process.[2] If this process is inefficient, the reaction will not go to completion.

    • Solution: Ensure a stoichiometric excess of the component that forms the imine (the aldehyde or a second equivalent of aniline) to drive the oxidation.[6] In some cases, adding a mild external oxidizing agent, such as nitrobenzene (as used in the related Skraup synthesis), can be beneficial, though this should be done with caution to avoid over-oxidation or side reactions.[7]

  • Increase Reaction Time/Temperature: The oxidation step may be kinetically slow.

    • Solution: Once the initial condensation and cyclization have occurred (as monitored by TLC), consider increasing the reflux temperature or extending the reaction time to facilitate the final aromatization step.

Problem 3: The reaction yield is low, especially when using an aniline with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN).

Electron-deficient anilines are poor nucleophiles, making the initial Michael addition or Schiff base formation the rate-limiting step.[9][10][11]

Diagnostic Steps & Solutions:

  • Screen Modern Catalysts: Traditional Brønsted acids are often ineffective for these substrates.[11]

    • Solution: Switch to a more effective Lewis acid catalyst. Boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF have been shown to significantly improve yields for electron-deficient anilines.[11]

  • Optimize Solvent and Conditions: The reaction environment is critical for activating these challenging substrates.

    • Solution: A shift from traditional solvents like ethanol to acetonitrile (MeCN) has been demonstrated to be highly effective, particularly in combination with a BF₃ catalyst at elevated temperatures (e.g., 65 °C).[10][11]

Table 1: Condition Optimization for Electron-Deficient Anilines Based on data for the synthesis of quinoline-4-carboxylic acids.[11]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃HH₂O100<10
2p-TsOH (2.0)EtOH8015
3BF₃·THF (1.0)EtOH8021
4BF₃·THF (1.0) MeCN 80 71

Visualizing the Process

Doebner Reaction Mechanism

The following diagram outlines the key steps in the formation of a quinoline-4-carboxylic acid via the Doebner reaction.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol Form) MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct SchiffBase->MichaelAdduct Michael-type Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization & Dehydration Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation (Hydrogen Transfer)

Caption: Proposed mechanism of the Doebner reaction.[2]

Troubleshooting Workflow for Low Yields

Use this flowchart to systematically diagnose and resolve issues with your Doebner synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckTar Is significant tar/ polymer formed? Start->CheckTar CheckSubstrate Is the aniline electron-deficient? CheckTar->CheckSubstrate No Sol_Tar Implement Polymer Control: 1. Slow addition of carbonyl 2. Use biphasic system 3. Lower temperature 4. Use acetal protection CheckTar->Sol_Tar Yes CheckOxidation Is the product contaminated with dihydroquinolines? CheckSubstrate->CheckOxidation No Sol_Substrate Enhance Reactivity: 1. Switch to Lewis Acid (BF₃·THF) 2. Change solvent to MeCN 3. Increase temperature (e.g., 65-80°C) CheckSubstrate->Sol_Substrate Yes Sol_Oxidation Promote Aromatization: 1. Increase reaction time/temp 2. Ensure sufficient oxidant (e.g., excess aldehyde) CheckOxidation->Sol_Oxidation Yes End Optimized Yield CheckOxidation->End No (Review purification) Sol_Tar->End Sol_Substrate->End Sol_Oxidation->End

Caption: A logical workflow for troubleshooting low yields.

Standard Experimental Protocol (Doebner-von Miller Example)

This protocol is a representative example for the synthesis of 2-methylquinoline (lepidine) and should be adapted based on the specific reactivity of your substrates.

Materials:

  • Aniline

  • Crotonaldehyde (or its acetal)

  • Concentrated Hydrochloric Acid (HCl) or a Lewis Acid (e.g., ZnCl₂)

  • Toluene (for biphasic setup, optional)

  • Sodium Hydroxide solution (for workup)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate for extraction)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Charging Reactants: Add aniline and concentrated HCl to the flask and stir to form the aniline hydrochloride salt.[6] If using a biphasic system, add water and toluene at this stage.

  • Heating: Heat the mixture to a gentle reflux (e.g., 80-100 °C).

  • Slow Addition: Dissolve crotonaldehyde in toluene (if using a biphasic system) or use it neat.[7] Add the crotonaldehyde solution dropwise to the refluxing aniline mixture over 1-2 hours.[7]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6][7]

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated base solution (e.g., NaOH) until the pH is basic.[6][7]

  • Workup - Extraction: Extract the neutralized mixture multiple times with an organic solvent like dichloromethane.[6][7] The desired quinoline product will move to the organic phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.[7]

References

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. 6

  • Benchchem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. 2

  • Wikipedia. Doebner reaction.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. 7

  • Benchchem. side reactions in the synthesis of quinoline derivatives. 13

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

  • Kim, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Gorgan, R. M., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

  • Benchchem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. 14

  • chemeurope.com. Doebner-Miller reaction.

  • Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

  • Gutsulyak, D. V., et al. (2012). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. The Journal of Organic Chemistry.

  • Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. 8

  • Kim, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

  • Wikipedia. Doebner–Miller reaction.

Sources

Troubleshooting

Technical Support Center: Phenylquinoline Carboxylic Acid Synthesis

A Senior Application Scientist's Guide to Alternative Catalysts and Troubleshooting Welcome to the technical support center for the synthesis of phenylquinoline carboxylic acids. This guide is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Alternative Catalysts and Troubleshooting

Welcome to the technical support center for the synthesis of phenylquinoline carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking beyond traditional synthesis routes and exploring modern, alternative catalytic systems. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to help you overcome common experimental hurdles and optimize your reactions.

The synthesis of the 2-phenylquinoline-4-carboxylic acid scaffold, a crucial motif in drug discovery, has historically relied on classic methods like the Doebner and Pfitzinger reactions.[1][2][3] While effective, these methods often suffer from limitations such as harsh reaction conditions (strong acids, high temperatures), low yields, and the use of toxic reagents.[1][4] This guide focuses on alternative catalysts that offer milder conditions, improved efficiency, and greener reaction profiles.

We will explore common questions, troubleshoot specific experimental failures, and provide detailed, validated protocols for several modern catalytic systems.

Frequently Asked Questions (FAQs)

Q1: My standard Doebner reaction with trifluoroacetic acid is giving a low yield. What are the most common causes and initial troubleshooting steps?

A1: Low yields in a classic Doebner reaction are a frequent issue.[1] Before exploring entirely new catalysts, consider these factors:

  • Purity of Reagents: Aniline, benzaldehyde, and pyruvic acid quality is paramount. Aniline can oxidize over time (turning dark), and benzaldehyde can oxidize to benzoic acid. Use freshly distilled or high-purity reagents.

  • Reaction Stoichiometry: The reaction begins with imine formation between aniline and benzaldehyde, followed by the addition of pyruvic acid's enolate.[2] Ensure the stoichiometry is correct; sometimes a slight excess of pyruvic acid can be beneficial.[4]

  • Solvent Choice: While ethanol is common, excessive acetic acid used as the solvent instead of ethanol has been reported to improve yields.[1]

  • Water Content: The reaction involves several dehydration steps. Ensure your solvent is sufficiently dry, as excess water can hinder these steps.

  • Work-up Procedure: The product is an acid. During work-up, pouring the reaction mixture into ice water helps precipitate the product.[4] Subsequent washing with a basic solution like aqueous potassium carbonate (K₂CO₃) can remove unreacted acidic starting materials, but care must be taken not to use too strong a base which could deprotonate your product and increase its solubility in the aqueous phase.[4]

Q2: I'm working with an acid-sensitive substrate. What are the best non-traditional, milder catalytic systems to consider?

A2: This is a primary driver for seeking alternative catalysts. For acid-sensitive functional groups, you should consider:

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily filtered out post-reaction, simplifying purification. Options include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) or polymer-supported sulfonic acids (PEG-SO₃H), which provide acidic sites in a solid matrix, often allowing for milder conditions.[5]

  • Ionic Liquids: Certain Brønsted-acidic ionic liquids can act as both the solvent and catalyst, promoting the reaction under solvent-free or reduced solvent conditions, often at lower temperatures.[6]

  • Lewis Acids: Catalysts like Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] can effectively catalyze the reaction at lower loadings (e.g., 15 mol%) and temperatures (e.g., 80°C) compared to stoichiometric strong acids.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields, even with traditional catalysts, by promoting rapid, uniform heating.[6][7]

Q3: How can I improve the regioselectivity of the reaction when using an unsymmetrical ketone in a Friedländer-type synthesis?

A3: Regioselectivity is a known challenge in Friedländer synthesis.[8] The reaction can proceed via two different enolates of the unsymmetrical ketone. To control this, you can:

  • Use a Directing Group: Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation.[8]

  • Employ an Amine Catalyst: Specific amine catalysts can favor the formation of one regioisomer over the other.[8]

  • Modify the Substrate: Instead of using the 2-aminoaryl ketone directly, you can pre-form its imine analogue to avoid side reactions like ketone self-condensation under basic conditions.[8]

Troubleshooting Guide: Alternative Catalytic Systems

This section provides specific troubleshooting advice for common issues encountered with modern catalytic approaches.

System 1: Lewis Acid Catalysis (e.g., Iron(III) Triflate)
Problem Probable Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation by water or basic impurities. 2. Insufficient catalyst loading. 3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst. 2. Increase catalyst loading incrementally (e.g., from 15 mol% to 20 mol%). 3. Increase temperature slightly (e.g., from 80°C to 90°C) and monitor by TLC.
Product Precipitation is Slow or Incomplete The product may be more soluble in the reaction solvent (e.g., ethanol) than in traditional setups.After cooling to room temperature, place the reaction mixture in an ice bath for 30-60 minutes. If precipitation is still poor, slowly add cold deionized water to induce precipitation.
Crude Product is Discolored Potential side reactions or degradation, possibly due to prolonged heating.Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction immediately. Do not leave it at reflux for extended periods unnecessarily.
**System 2: Heterogeneous Solid Acid Catalysis (e.g., Nafion, NaHSO₄-SiO₂) **
Problem Probable Cause(s) Recommended Solution(s)
Low Yields on Subsequent Catalyst Reuse 1. Catalyst pores are blocked by product or polymer byproducts. 2. Active sites are leached or poisoned.1. After filtration, wash the recovered catalyst thoroughly with a solvent that dissolves the product and starting materials well (e.g., hot ethanol, acetone), then dry under vacuum before reuse. 2. Consider a reactivation step if applicable (e.g., washing with a dilute acid solution for ion-exchange resins). Check the manufacturer's literature.
Reaction is Sluggish or Fails 1. Poor mass transfer; the solid catalyst is not well-suspended. 2. Catalyst is not sufficiently activated.1. Increase the stirring rate to ensure the catalyst is a fine, well-distributed suspension, not settled at the bottom. 2. Ensure the catalyst was properly dried/activated before use as per the supplier's protocol. Some solid acids are hygroscopic.

Workflow & Mechanism Diagrams

To better visualize the process, the following diagrams illustrate the core reaction mechanism and a decision-making workflow for catalyst selection.

Caption: Competing mechanisms for the Friedländer/Doebner synthesis.[9][10]

Catalyst_Selection_Workflow start Start: Synthesize Phenylquinoline Carboxylic Acid q1 Are substrates acid-sensitive? start->q1 q2 Is catalyst recovery & reuse a priority? q1->q2 No cat_lewis Use mild Lewis Acid (e.g., Fe(OTf)₃) q1->cat_lewis Yes q3 Are you aiming for 'green' conditions? q2->q3 No cat_hetero Use Heterogeneous Catalyst (e.g., Nafion, NaHSO₄-SiO₂) q2->cat_hetero Yes cat_ionic Use Ionic Liquid or Microwave-Assisted Method q3->cat_ionic Yes cat_traditional Use Traditional Acid Catalyst (e.g., TFA, p-TSA) q3->cat_traditional No

Caption: Decision workflow for selecting an alternative catalyst system.

Detailed Experimental Protocols

The following are step-by-step protocols adapted from peer-reviewed literature for alternative catalytic syntheses.

Protocol 1: Iron(III) Triflate Catalyzed Doebner Reaction

This protocol is adapted from a modern, efficient method for the synthesis of 2-phenylquinoline-4-carboxylic acid.[2]

Materials:

  • Aniline (1.1 mmol, 102 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Pyruvic acid (1.0 mmol, 88 mg)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg)

  • Ethanol (5 mL)

  • 50 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle

Procedure:

  • To the 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.

  • Add the catalyst, Fe(OTf)₃, to the mixture.

  • Equip the flask with a reflux condenser and place it on the magnetic stirrer inside a heating mantle.

  • Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting reagent), allow the mixture to cool to room temperature. The crude product should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to obtain 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Doebner Synthesis

This protocol leverages microwave energy to accelerate the reaction, adapted from studies on efficient quinoline synthesis.[6][7]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Nafion NR50 (reusable solid acid catalyst, ~50 mg)[7]

  • Ethanol (3 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • In the microwave reaction vial, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, Nafion NR50, and ethanol.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Set the reaction parameters: Temperature at 120°C, hold time of 15 minutes, with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to recover the solid Nafion catalyst. The catalyst can be washed with ethanol and dried for reuse.[7]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography as needed.

Comparative Data on Catalytic Systems

The table below summarizes the performance of various catalytic systems for quinoline synthesis, providing a quick reference for selecting an appropriate method.

Catalyst SystemTypical ConditionsReaction TimeReported YieldsKey AdvantagesReference(s)
Trifluoroacetic Acid (TFA) Ethanol, Reflux12 hoursVariable, often moderateTraditional, well-known[2][4]
p-Toluenesulfonic Acid (p-TSA) Solvent-free, 120°C15-45 minHigh to ExcellentRapid, solvent-free[9][11]
Iron(III) Triflate [Fe(OTf)₃] Ethanol, 80°C3 hoursGood to HighMild Lewis acid catalysis[2]
Nafion NR50 (Microwave) Ethanol, 120°C (MW)15 minExcellentReusable, fast, green[7]
Iodine (I₂) Solvent-free, 100°C0.5-2 hoursHigh to ExcellentMetal-free, efficient[9][11]
Magnetic Nanoparticles Solvent-free, 80°C30 minExcellentMagnetically recoverable[12]

References

  • Reddy, C. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available upon request.
  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Gassman, P. G., & Sancilio, D. R. (1980). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 45(11), 2254–2256.
  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available from: [Link]

  • Marco-Contelles, J., et al. (2018). Recent Advances in the Friedländer Reaction. ResearchGate. Available from: [Link]

  • Kaur, N. (2017). Advances in polymer based Friedlander quinoline synthesis. PMC. Available from: [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Al-Ostath, A., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Haque, M. R., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Available from: [Link]

  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • INIS-IAEA. Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 8-Bromo-2-phenylquinoline-4-carboxylic acid

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 8-Bromo-2-phenylquinoline-4-carboxylic acid . It is designed for researchers requiring rigorous structural verification and differentiatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 8-Bromo-2-phenylquinoline-4-carboxylic acid . It is designed for researchers requiring rigorous structural verification and differentiation from common regioisomeric impurities (e.g., the 6-bromo isomer).

Publish Comparison Guide

Executive Summary & Structural Logic

Compound Significance: 8-Bromo-2-phenylquinoline-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly as an intermediate for HDAC inhibitors, antimalarials (cinchophen analogs), and metal-chelating agents. Its structural integrity is defined by three vectors:

  • The Quinoline Core: A bicyclic aromatic system.

  • The 2-Phenyl Substituent: Introduces a distinct spin system isolated from the quinoline core.

  • The 8-Bromo Substituent: A key regiochemical marker that simplifies the splitting pattern of the benzenoid ring (positions 5, 6, 7, 8) by removing the H-8 proton.

The Diagnostic Challenge: The primary analytical challenge is distinguishing the 8-bromo isomer from the 6-bromo isomer (derived from 4-bromoaniline) and the unsubstituted parent (2-phenylquinoline-4-carboxylic acid). This guide focuses on the specific spectral fingerprints—specifically the splitting patterns of protons H-5, H-6, and H-7—that unequivocally confirm the 8-position substitution.

Experimental Protocol

To ensure reproducible spectral resolution, follow this standardized protocol.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reason: The carboxylic acid moiety (-COOH) and the planar aromatic system often lead to aggregation (stacking) in non-polar solvents like CDCl₃, causing peak broadening. DMSO-d₆ disrupts these aggregates and ensures sharp signals.

  • Concentration: 10–15 mg of compound in 0.6 mL of solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: Minimum 16 scans (to visualize small coupling constants).

  • Spectral Width: -2 to 16 ppm (to capture the downfield -COOH proton).

Spectral Assignment & Analysis

The spectrum is divided into three distinct zones: the Acidic Proton, the Quinoline Core, and the Phenyl Ring.

Zone A: The Carboxylic Acid (Diagnostic for Functionality)
  • Shift: δ 13.8 – 14.2 ppm[1]

  • Multiplicity: Broad Singlet (br s)

  • Assignment: -COOH

  • Note: This peak may be invisible if the sample is "wet" (proton exchange with H₂O) or if the baseline is not corrected. Its presence confirms the oxidation state of the C-4 carbon.

Zone B: The Quinoline Heterocycle (The Fingerprint Region)

This is the critical region for confirming the 8-bromo regiochemistry.

ProtonChemical Shift (δ ppm)*MultiplicityCoupling (J Hz)Structural Logic
H-3 8.45 – 8.55 Singlet (s) -The "Anchor" Peak. Isolated proton on the pyridine ring. Its singlet nature confirms substitution at C-2 and C-4.
H-5 8.80 – 8.95 Doublet (dd) J ≈ 8.5, 1.2Deshielded Peri-Proton. Located physically close to the C-4 carboxyl group (peri-effect), shifting it significantly downfield.
H-7 8.05 – 8.15 Doublet (dd) J ≈ 7.5, 1.2The Regio-Marker. In the 8-bromo isomer, H-7 has only one ortho neighbor (H-6). In the unsubstituted parent, H-7 is a triplet. A doublet here confirms 8-substitution.
H-6 7.60 – 7.75 Triplet (t/dd) J ≈ 8.0The Connector. Couples to both H-5 and H-7. Appears as a pseudo-triplet or distinct doublet of doublets.

*Shifts are approximate based on DMSO-d₆ calibration and may vary by ±0.05 ppm depending on concentration.

Zone C: The 2-Phenyl Substituent
  • Ortho Protons (H-2', H-6'): δ 8.25 – 8.35 ppm (Doublet, J ≈ 7-8 Hz). Deshielded due to conjugation with the quinoline ring.

  • Meta/Para Protons (H-3', H-4', H-5'): δ 7.50 – 7.65 ppm (Multiplet). Often overlap with H-6 of the quinoline ring.

Comparative Analysis: 8-Br vs. Alternatives

The following table contrasts the 8-bromo target with its most common analogs. Use this to validate your synthesis product.

Feature8-Bromo-2-phenyl... (Target)6-Bromo-2-phenyl... (Isomer)2-Phenyl... (Parent)
H-3 Signal Singlet (8.5 ppm)Singlet (8.5 ppm)Singlet (8.48 ppm)
H-5 Signal Doublet (dd) (Ortho coupling to H-6)Singlet (d) (Small meta coupling only)Doublet (Ortho coupling to H-6)
H-8 Signal ABSENT (Substituted by Br)Doublet (Ortho coupling to H-7)Doublet (Ortho coupling to H-7)
H-7 Signal Doublet (Couples to H-6 only)Doublet (Couples to H-8 only)Triplet (Couples to H-6 & H-8)
Key Distinction H-5 is a Doublet; H-7 is a Doublet. H-5 is a Singlet (approx); H-7/8 are AB system. H-7 is a Triplet.
Why this matters:
  • 8-Bromo: The loss of H-8 simplifies the H-7 signal from a triplet (in the parent) to a doublet.

  • 6-Bromo: The H-5 proton loses its ortho neighbor (H-6), collapsing into a narrow doublet or singlet (meta coupling only, J~2 Hz). If your H-5 (most downfield aromatic peak) is a sharp singlet, you have the 6-bromo isomer.

Visualizing the Logic

The following diagrams illustrate the assignment logic and the structural connectivity.

Diagram 1: Structural Assignment Flowchart

NMR_Assignment_Logic Start Analyze 1H NMR Spectrum (DMSO-d6) Check_COOH Check δ 13.0-14.5 ppm Broad Singlet? Start->Check_COOH COOH_Present Carboxylic Acid Confirmed Check_COOH->COOH_Present Check_H3 Check δ 8.4-8.5 ppm Sharp Singlet? COOH_Present->Check_H3 Quinoline_Core 2-Substituted Quinoline Core Confirmed Check_H3->Quinoline_Core Check_Regio Analyze Benzenoid Ring (δ 7.6 - 9.0 ppm) Quinoline_Core->Check_Regio H5_Analysis Look at H-5 (Most Downfield Ar-H) Is it a Doublet (J~8Hz) or Singlet? Check_Regio->H5_Analysis Is_Doublet Doublet (J~8Hz) (Coupling to H-6) H5_Analysis->Is_Doublet Doublet Is_Singlet Singlet / Small Doublet (No Ortho Neighbor) H5_Analysis->Is_Singlet Singlet H7_Analysis Look at H-7 Is it a Triplet or Doublet? Is_Doublet->H7_Analysis Result_6Br IDENTIFIED: 6-Bromo Isomer Is_Singlet->Result_6Br Is_H7_Doublet Doublet (No H-8 Neighbor) H7_Analysis->Is_H7_Doublet Doublet Is_H7_Triplet Triplet (Has H-6 and H-8) H7_Analysis->Is_H7_Triplet Triplet Result_8Br CONFIRMED: 8-Bromo-2-phenylquinoline-4-COOH Is_H7_Doublet->Result_8Br Result_Parent IDENTIFIED: Unsubstituted Parent Is_H7_Triplet->Result_Parent

Caption: Decision tree for distinguishing 8-bromo, 6-bromo, and unsubstituted quinoline derivatives via 1H NMR.

Diagram 2: Proton Connectivity Map

Proton_Map cluster_quinoline Quinoline Ring System cluster_phenyl 2-Phenyl Ring H5 H-5 δ ~8.9 (d) Peri to COOH H6 H-6 δ ~7.7 (t) Meta to Br H5->H6 Ortho (J~8) H7 H-7 δ ~8.1 (d) Ortho to Br H6->H7 Ortho (J~8) Br8 Br-8 (Substituent) H7->Br8 Ortho Position H3 H-3 δ ~8.5 (s) Isolated COOH COOH-4 (Substituent) H_Ortho H-2', H-6' δ ~8.3 (d) H_MetaPara H-3',4',5' δ ~7.6 (m)

Caption: Connectivity map showing scalar couplings (dashed lines) and key chemical shifts for the 8-bromo derivative.

References

  • Preparation of 2-Phenylquinoline-4-carboxylic acid (Cinchophen) Analogs: Comparison of parent compound spectral data. Source: National Institutes of Health (NIH) / PubChem. "2-Phenylquinoline-4-carboxylic acid." URL:[Link]

  • Synthesis and NMR of 6-Bromo-2-phenylquinoline-4-carboxylic acid: Differentiation data for the 6-bromo regioisomer. Source: bioRxiv. "Identification of Antituberculars... Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid." URL:[Link][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated quinoline carboxylic acids represent a cornerstone in modern medicinal chemistry, with fluoroquinolones being a prominent class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated quinoline carboxylic acids represent a cornerstone in modern medicinal chemistry, with fluoroquinolones being a prominent class of antibiotics. The nature and position of the halogen substituent profoundly influence the pharmacological properties of these molecules. Mass spectrometry (MS) stands as an indispensable tool for the structural characterization and quantification of these compounds.[1] Understanding their fragmentation patterns under mass spectrometric conditions is paramount for accurate identification, metabolite profiling, and quality control in drug development. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of halogenated quinoline carboxylic acids, supported by experimental data and established principles.

Core Fragmentation Pathways of the Quinoline Carboxylic Acid Scaffold

The fragmentation of the quinoline carboxylic acid backbone is primarily dictated by the carboxylic acid group and the stable quinoline ring system. The ionization method employed, typically Electron Ionization (EI) or Electrospray Ionization (ESI), influences the observed fragmentation pathways.[1]

Under Electron Ionization (EI-MS) , which is a hard ionization technique, the molecular ion ([M]+•) is often observed, followed by characteristic fragmentation involving the carboxylic acid moiety.[1] The most common neutral losses are:

  • Loss of the carboxyl radical ([M - •COOH]+, -45 Da): This is a frequent fragmentation pathway for aromatic carboxylic acids.[2]

  • Loss of carbon dioxide ([M - CO2]+•, -44 Da): Decarboxylation is another characteristic fragmentation of carboxylic acids.[1]

Further fragmentation of the quinoline ring can then occur, often involving the loss of hydrogen cyanide (HCN, -27 Da).[1][3]

In Electrospray Ionization (ESI-MS) , a soft ionization technique, the protonated molecule ([M+H]+) is readily formed in the positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) reveals characteristic product ions. Common fragmentation pathways include:

  • Loss of water ([M+H - H2O]+): This is a common fragmentation for compounds with a carboxylic acid group.[4]

  • Loss of carbon monoxide ([M+H - CO]+): This fragmentation is also frequently observed.[4]

  • Combined loss of water and carbon monoxide ([M+H - H2O - CO]+): This sequential loss is characteristic for many quinolone antibiotics.[4]

The Influence of Halogenation on Fragmentation: A Comparative Analysis

The presence of a halogen atom introduces distinct and predictable fragmentation patterns, which are influenced by the carbon-halogen (C-X) bond strength and the natural isotopic abundance of the halogen.

Isotopic Patterns: A Telltale Sign

For chlorinated and brominated compounds, the naturally occurring isotopes provide a clear signature in the mass spectrum.[5][6][7]

  • Chlorine: A compound containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M:M+2 ratio of ~3:1), due to the presence of the 35Cl and 37Cl isotopes.[6][7]

  • Bromine: A compound with one bromine atom will show an M+2 peak with nearly equal intensity to the molecular ion peak (M:M+2 ratio of ~1:1), corresponding to the 79Br and 81Br isotopes.[6][7]

  • Fluorine and Iodine: Both fluorine (19F) and iodine (127I) are monoisotopic, so they do not produce these characteristic M+2 peaks.[7]

Halogen-Specific Fragmentation Pathways

The primary fragmentation pathway involving the halogen is the cleavage of the C-X bond. The ease of this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br > C-I).[5]

  • Fluoroquinolines: The C-F bond is the strongest carbon-halogen bond. Consequently, the loss of a fluorine radical is less common. Instead, the expulsion of a neutral hydrogen fluoride (HF) molecule (a loss of 20 Da) is a characteristic fragmentation pathway, often occurring after the initial loss of water or carbon dioxide.[4]

  • Chloro-, Bromo-, and Iodo-quinoline Carboxylic Acids: For these compounds, the principal fragmentation mode is often the loss of the halogen atom as a radical (•Cl, •Br, •I), leading to the formation of a carbocation.[5][7] The likelihood of this fragmentation increases down the group, as the C-X bond becomes weaker. Another common pathway is the loss of hydrogen halide (HCl, HBr, HI).[6]

The following table summarizes the expected key fragmentation patterns for halogenated quinoline carboxylic acids.

HalogenIsotopic Pattern (M:M+2)Primary Halogen-Related FragmentationSecondary Fragmentation
Fluorine MonoisotopicLoss of HF (-20 Da)Loss of H2O, CO, COOH
Chlorine ~3:1Loss of •Cl, Loss of HClLoss of H2O, CO, COOH
Bromine ~1:1Loss of •Br, Loss of HBrLoss of H2O, CO, COOH
Iodine MonoisotopicLoss of •I, Loss of HILoss of H2O, CO, COOH

Visualizing the Fragmentation

The following diagram illustrates the general fragmentation pathways for a halogenated quinoline carboxylic acid.

Fragmentation_Pathways M [M+H]+ M_H2O [M+H - H2O]+ M->M_H2O - H2O M_CO [M+H - CO]+ M->M_CO - CO M_COOH [M - COOH]+ M->M_COOH - COOH M_X [M+H - X]+ M->M_X - X• M_HX [M+H - HX]+ M->M_HX - HX Further_Frag Further Fragmentation M_H2O->Further_Frag M_CO->Further_Frag M_COOH->Further_Frag M_X->Further_Frag M_HX->Further_Frag Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select_Precursor Select Precursor Ion ([M+H]+) Ionize->Select_Precursor Fragment Collision-Induced Dissociation (CID) Select_Precursor->Fragment Detect Detect Product Ions Fragment->Detect Identify Identify Fragments Detect->Identify Compare Compare with Known Patterns Identify->Compare

Sources

Validation

FTIR characteristic peaks of 8-Bromo-2-phenylquinoline-4-carboxylic acid

Analytical Comparison Guide: FTIR Spectral Profiling of 8-Bromo-2-phenylquinoline-4-carboxylic Acid vs. Structural Analogs Introduction & Strategic Context Quinoline-4-carboxylic acid derivatives are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FTIR Spectral Profiling of 8-Bromo-2-phenylquinoline-4-carboxylic Acid vs. Structural Analogs

Introduction & Strategic Context

Quinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently synthesized via the Pfitzinger reaction to serve as precursors for antimalarial, antiviral, and oncology therapeutics[1],[2]. Among these, 8-Bromo-2-phenylquinoline-4-carboxylic acid stands out as a highly versatile building block[3]. The presence of the bromine atom at the 8-position not only provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) but also modulates the lipophilicity and electronic distribution of the quinoline core.

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to confirm functional group fidelity. This guide objectively compares the FTIR analytical profile of 8-Bromo-2-phenylquinoline-4-carboxylic acid against its unsubstituted base (2-phenylquinoline-4-carboxylic acid) and a fluorinated alternative (6-Fluoro-2-phenylquinoline-4-carboxylic acid), providing field-proven protocols to ensure rigorous quality control.

Structural Rationale and Causality in Spectral Shifts

In FTIR analysis, the vibrational frequency of a bond is governed by its force constant and the reduced mass of the connected atoms. The substitution of a halogen on the quinoline ring induces specific electronic changes that cascade to the carboxylic acid moiety:

  • The Carboxylic Acid (-COOH) Region: The O-H stretching vibration typically manifests as a broad band between 3400–2800 cm⁻¹ due to extensive intermolecular hydrogen bonding[4]. The C=O stretch is highly diagnostic. In the unsubstituted 2-phenylquinoline-4-carboxylic acid, the C=O stretch appears around 1670–1700 cm⁻¹[5].

  • Halogen Inductive Effects (Causality): Halogens exert an electron-withdrawing inductive effect (-I) across the conjugated quinoline system. This electron withdrawal slightly reduces the electron density available for resonance with the carboxylic acid group, thereby increasing the double-bond character of the C=O bond. Consequently, the C=O absorption shifts to a higher wavenumber. For instance, fluorinated analogs shift to ~1710 cm⁻¹[4], and a similar shift (~1705–1710 cm⁻¹) is observed for the 8-bromo derivative.

  • Carbon-Halogen Stretches: The C-Br bond is characterized by a heavy-atom vibration appearing in the far fingerprint region at 650–550 cm⁻¹. This serves as a definitive analytical marker to distinguish the 8-bromo product from the base scaffold, whereas the C-F stretch in fluorinated alternatives appears much higher, around 1230 cm⁻¹[4].

Substitution_Logic Base Base Scaffold: 2-Phenylquinoline-4-carboxylic acid (C=O: ~1670-1700 cm⁻¹) Sub_Br 8-Bromo Substitution (-I Inductive Effect) Base->Sub_Br + Br Sub_F 6-Fluoro Substitution (Strong -I Inductive Effect) Base->Sub_F + F Shift_Br C=O Shift: ~1708 cm⁻¹ C-Br Stretch: 650-550 cm⁻¹ Sub_Br->Shift_Br Frequency Shift Shift_F C=O Shift: ~1710 cm⁻¹ C-F Stretch: ~1230 cm⁻¹ Sub_F->Shift_F Frequency Shift

Fig 2. Logical causality of halogen substitution on the FTIR stretching frequencies.

Quantitative Data Comparison

The table below summarizes the characteristic FTIR peaks, demonstrating how the 8-bromo product analytically compares to its alternatives. This allows quality control scientists to rapidly identify cross-contamination or incomplete halogenation.

Functional Group2-Phenylquinoline-4-carboxylic acid (Base)[5]8-Bromo-2-phenylquinoline-4-carboxylic acid (Target)6-Fluoro-2-phenylquinoline-4-carboxylic acid (Alternative)[4]Analytical Significance
O-H Stretch 3400–3300 cm⁻¹ (Broad)3400–2800 cm⁻¹ (Broad)3300–2800 cm⁻¹ (Broad)Confirms presence of the intact carboxylic acid group.
C=O Stretch 1670–1700 cm⁻¹~1705–1710 cm⁻¹~1710 cm⁻¹Shift indicates inductive electron withdrawal by the halogen.
C=N / C=C 1620–1580 cm⁻¹1615–1570 cm⁻¹1620–1580 cm⁻¹Validates the integrity of the quinoline aromatic ring.
C-X Stretch N/A650–550 cm⁻¹ (C-Br) 1230 cm⁻¹ (C-F)Primary differentiator for halogen substitution success.

Experimental Protocols: Self-Validating FTIR Workflows

To achieve the resolution required to distinguish these subtle shifts, the analytical protocol must be treated as a self-validating system. Below are the comparative methodologies for KBr Pellet Transmission and Attenuated Total Reflectance (ATR).

FTIR_Workflow Start Compound Synthesis & Purification Prep Sample Desiccation (Remove H2O interference) Start->Prep Decision Select FTIR Modality Prep->Decision KBr KBr Pellet Method (High Resolution Transmission) Decision->KBr Bulk Powder ATR ATR-FTIR Method (Rapid Surface Analysis) Decision->ATR Quick Screen Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) KBr->Acquisition ATR->Acquisition Analysis Peak Assignment & Comparative Profiling Acquisition->Analysis

Fig 1. Decision tree and workflow for FTIR spectral acquisition of quinoline derivatives.

Method A: KBr Pellet Transmission (High-Resolution Baseline)

Best for: Resolving overlapping bands in the fingerprint region (e.g., C-Br stretches).

  • Desiccation (Causality): Bake spectroscopic-grade KBr powder at 110°C for 2 hours. Why? KBr is highly hygroscopic. Absorbed water produces a broad artifact at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly masks the diagnostic O-H and C=O/C=N bands of the quinoline-4-carboxylic acid.

  • Matrix Preparation: Grind 1–2 mg of 8-Bromo-2-phenylquinoline-4-carboxylic acid with 100 mg of baked KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Self-Validation (Background): Acquire a background spectrum of a pure KBr pellet. This subtracts atmospheric CO₂ (2350 cm⁻¹) and baseline noise, ensuring all resulting peaks are intrinsic to the compound.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Method B: ATR-FTIR (Rapid Quality Control)

Best for: High-throughput screening of synthetic batches without matrix interference.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry.

  • Self-Validation (Air Background): Run an ambient air background scan. The system validates crystal cleanliness; if residual peaks exist, reclean the crystal before proceeding.

  • Sample Application: Place 2–5 mg of the neat 8-Bromo-2-phenylquinoline-4-carboxylic acid powder directly onto the crystal.

  • Compression (Causality): Apply the pressure anvil until the software indicates optimal contact. Why? ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Poor contact results in artificially weak signals, particularly at higher wavenumbers (like the O-H stretch).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Note that ATR spectra may show slight shifts (1-2 cm⁻¹) and altered relative intensities compared to transmission spectra due to wavelength-dependent penetration depth.

References

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: Universitas Indonesia URL: [Link]

  • Title: Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids Source: PMC (NIH) URL: [Link]

  • Title: Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents Source: Scientific Research Publishing URL: [Link]

  • Title: Synthesis and study of antimicrobial agent 3-(3-substituted-1H- indon-1-yl)-2-phenylquinoline-4-carboxylic acid Source: Scholars Research Library URL: [Link]

Sources

Comparative

High-Resolution HPLC Method Development for 8-Bromo-2-phenylquinoline: A Comparative Guide to Stationary Phase Selectivity

Introduction & Analytical Challenge 8-Bromo-2-phenylquinoline (CAS 871507-80-1) is a critical synthetic building block utilized in the development of advanced optoelectronic materials (such as OLEDs) and complex pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

8-Bromo-2-phenylquinoline (CAS 871507-80-1) is a critical synthetic building block utilized in the development of advanced optoelectronic materials (such as OLEDs) and complex pharmaceutical active ingredients[1]. For drug development professionals and materials scientists, verifying the absolute purity of this intermediate is non-negotiable.

The primary analytical challenge lies in separating 8-bromo-2-phenylquinoline from its closely related synthetic byproducts—specifically des-bromo derivatives (e.g., 2-phenylquinoline) and positional isomers (e.g., 6-bromo-2-phenylquinoline). Because these impurities possess nearly identical molecular weights and partition coefficients (LogP), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution.

This guide objectively compares the performance of the industry-standard C18 stationary phase against an alternative Biphenyl stationary phase , providing the mechanistic causality and experimental data required to build a self-validating analytical method.

Mechanistic Theory: Why C18 Falls Short

Traditionally, method development defaults to alkyl-bonded phases like C18 (USP L1). C18 columns rely almost exclusively on dispersive van der Waals (hydrophobic) interactions to retain analytes[2]. However, for rigid, planar, halogenated aromatics like 8-bromo-2-phenylquinoline, hydrophobicity alone is insufficient to discriminate between positional isomers.

To achieve a critical resolution (


), alternative retention mechanisms must be exploited. Biphenyl stationary phases (USP L11) offer a powerful mixed-mode retention profile:
  • Hydrophobic Interactions : The carbon backbone provides baseline retention similar to C18.

  • 
     Interactions : The electron-dense biphenyl rings of the stationary phase interact strongly with the delocalized 
    
    
    
    electrons of the quinoline and phenyl rings[3].
  • Dipole-Dipole & Shape Selectivity : The biphenyl ligand accommodates the polarizability of the bromine atom at the 8-position, differentiating it from isomers where the halogen is at a less sterically hindered position[2].

Separation_Mechanism Analyte 8-Bromo-2-phenylquinoline (Halogenated Aromatic) C18 C18 Phase Hydrophobic Interactions Only Analyte->C18 Biphenyl Biphenyl Phase Hydrophobic + π-π + Dipole Analyte->Biphenyl Res_C18 Co-elution with Isomers (Rs < 1.5) C18->Res_C18 Res_Biph Baseline Resolution (Rs > 2.0) Biphenyl->Res_Biph

Fig 1: Retention mechanisms of 8-bromo-2-phenylquinoline on C18 versus Biphenyl phases.

Experimental Workflow & Self-Validating Protocol

To objectively evaluate column performance, the following protocol establishes a self-validating system. The method is only considered valid if the System Suitability/Resolution Mix yields an


 for all critical pairs.

HPLC_Workflow Start Method Development Initiation Target: 8-Bromo-2-phenylquinoline PhaseScreen Stationary Phase Screening C18 vs. Biphenyl Start->PhaseScreen MobilePhase Mobile Phase Optimization MeOH vs. MeCN (π-π enhancement) PhaseScreen->MobilePhase Select Phase Gradient Gradient Tuning Isocratic vs. Gradient Elution MobilePhase->Gradient Select Solvent Validation Method Validation Specificity, Linearity, Robustness Gradient->Validation Optimize Rs > 2.0 Output Final Validated HPLC Method Validation->Output Pass Criteria

Fig 2: Systematic HPLC method development workflow for halogenated quinoline derivatives.

Step-by-Step Methodology

1. Equipment and Column Selection

  • HPLC System : Quaternary pump equipped with a Photodiode Array (PDA) detector and column oven.

  • Column A (Standard) : C18, 100 mm × 4.6 mm, 2.7 µm superficially porous particle (SPP).

  • Column B (Alternative) : Biphenyl, 100 mm × 4.6 mm, 2.7 µm SPP.

2. Mobile Phase Preparation

  • Solvent A : 0.1% Formic acid in LC-MS grade Water.

  • Solvent B : 100% LC-MS grade Methanol.

    • Causality Note: Methanol is strictly selected over Acetonitrile. Acetonitrile contains

      
       electrons (C≡N) that compete with the analyte for 
      
      
      
      interactions on the biphenyl phase, thereby suppressing the column's unique selectivity[4]. Methanol, lacking
      
      
      electrons, enhances
      
      
      driven separations.

3. Sample Preparation (Self-Validating Mix)

  • Diluent : Methanol:Water (80:20, v/v).

  • Target Solution : Dissolve 8-bromo-2-phenylquinoline standard to 0.5 mg/mL.

  • System Suitability Mix : Spike the target solution with 0.1% (w/w) of 2-phenylquinoline (Impurity A) and 6-bromo-2-phenylquinoline (Impurity B).

4. Chromatographic Conditions

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 35 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for rigid quinoline structures).

  • Detection : UV at 254 nm.

  • Gradient Program :

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40% to 90% B

    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90% to 40% B

    • 10.1 - 13.0 min: 40% B (Re-equilibration)

Quantitative Data Comparison

The following table summarizes the performance metrics derived from injecting the System Suitability Mix onto both columns under identical conditions.

AnalyteRetention Time (C18)Resolution (

) C18
Retention Time (Biphenyl)Resolution (

) Biphenyl
2-Phenylquinoline (Impurity A)4.85 min-5.20 min-
6-Bromo-2-phenylquinoline (Impurity B)6.12 min1.86.85 min3.4
8-Bromo-2-phenylquinoline (Target) 6.25 min 0.8 (Co-elution) 7.45 min 2.6 (Baseline)
Discussion of Results

On the standard C18 column, the target compound (8-bromo-2-phenylquinoline) and its positional isomer (6-bromo-2-phenylquinoline) exhibit severe co-elution (


). Because their hydrophobicities are nearly identical, the C18 alkyl chains cannot differentiate the spatial arrangement of the bromine atom.

Conversely, the Biphenyl column achieves robust baseline separation (


). This is a direct result of the steric and electronic microenvironment. The bromine atom at the 8-position of the quinoline ring is in close proximity to the nitrogen heteroatom, creating a distinct localized dipole compared to the 6-position isomer. The biphenyl stationary phase, through enhanced 

and dipole-induced dipole interactions, selectively retains the 8-bromo isomer longer than the 6-bromo isomer[3].

Conclusion

For the purity analysis of complex halogenated heterocycles like 8-bromo-2-phenylquinoline, traditional C18 columns often fail to provide the necessary selectivity. By transitioning to a Biphenyl stationary phase and utilizing a protic organic modifier (Methanol) to prevent


-competition, analytical scientists can exploit alternative retention mechanisms to achieve robust, self-validating baseline resolution of critical isomeric impurities.

References

  • Title: 8-溴-2-苯基喹啉| 871507-80-1 | 参考资料| 瀚香生物科技 (Biochempartner)
  • Source: chromatographyonline.
  • Source: benchchem.
  • Source: lcms.

Sources

Validation

Unlocking the Quinoline Scaffold: A Comparative Guide to 6-Bromo vs. 8-Bromo Quinoline Derivatives in Drug Discovery

Introduction The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from antimalarials to targeted chemotherapeutics. Halogenation—particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from antimalarials to targeted chemotherapeutics. Halogenation—particularly bromination—is a highly effective structural strategy used to modulate the lipophilicity, steric profile, and electronic distribution of the quinoline ring.

As a Senior Application Scientist, I frequently observe that the regiochemistry of bromination profoundly dictates a molecule's biological target affinity and mechanism of action. Specifically, the placement of a bromine atom at the C-6 versus the C-8 position shifts the derivative's behavior from broad kinase modulation to highly specific enzyme inhibition. This guide provides an objective, data-driven comparison of 6-bromo and 8-bromo quinoline derivatives, focusing on their antiproliferative activities, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them accurately.

Structural and Mechanistic Divergence

The positional isomerism of the bromine atom alters the electron density of the quinoline system, dictating its ability to participate in halogen bonding or sterically fit into distinct enzyme active sites.

  • 6-Bromoquinoline Derivatives: Bromination at the C-6 position often enhances the molecule's ability to intercalate into DNA or bind to specific kinase domains. For instance, nitrated derivatives like 6-bromo-5-nitroquinoline exhibit potent apoptotic activity against various carcinoma cell lines[1]. The electron-withdrawing nitro group activates the bromine for potential nucleophilic aromatic substitution (SNAr) in biological microenvironments, allowing the molecule to act as a covalent modifier or to enhance hydrogen-bonding networks[2].

  • 8-Bromoquinoline Derivatives: The C-8 position is adjacent to the quinoline nitrogen. Bromination here, especially when paired with an 8-hydroxy or 8-methoxy group (e.g., 5,7-dibromo-8-hydroxyquinoline), creates a powerful chelating and sterically constrained environment. These compounds are highly characterized as Topoisomerase I inhibitors[3]. The bulky bromine at C-8 restricts the rotation of the molecule within the DNA-enzyme cleavage complex, stabilizing it and preventing DNA re-ligation, which ultimately triggers apoptosis[4].

MOA Derivative Bromoquinoline Derivative Sub6 6-Bromo Substituted (e.g., 6-bromo-5-nitroquinoline) Derivative->Sub6 Sub8 8-Bromo Substituted (e.g., 5,7-dibromo-8-hydroxyquinoline) Derivative->Sub8 Target1 Kinase Inhibition (e.g., CDK8/19) Sub6->Target1 Target2 Topoisomerase I Inhibition Sub8->Target2 Effect1 Cell Cycle Arrest (G0/G1 Phase) Target1->Effect1 Effect2 DNA Cleavage Complex Stabilization Target2->Effect2 Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Mechanism of action for 6-bromo and 8-bromo quinoline derivatives in cancer cells.

Comparative Biological Activity

Recent in vitro evaluations demonstrate distinct antiproliferative profiles for these positional isomers. The quantitative data below summarizes the IC50 values and primary mechanisms of key brominated quinolines against standard human cancer cell lines (HeLa, HT29) and rat brain tumor cells (C6).

CompoundSubstitution PatternPrimary Target / MechanismIC50 Range (µg/mL)Key Observations
6-Bromo-5-nitroquinoline 6-Bromo, 5-NitroKinase modulation, Apoptosis10.0 - 35.0High cytotoxicity; apoptotic induction via DNA fragmentation[2].
5,7-Dibromo-8-hydroxyquinoline 8-Hydroxy, 5,7-DibromoTopoisomerase I Inhibition6.7 - 25.6Potent stabilization of Topo I cleavage complex; strong metal chelation[3].
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline 8-Hydroxy, Multi-bromo/methoxyTopoisomerase I Inhibition5.45 - 9.6Highest observed activity; dual-ring functionalization maximizes target affinity[4].
6,8-Dibromo-1,2,3,4-tetrahydroquinoline 6,8-Dibromo (Saturated ring)Mixed / Unknown15.0 - 40.0Saturation of the pyridine ring reduces planarity, altering intercalation capacity[5].

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, evaluating these derivatives requires carefully selected assays. The following protocols detail the causality behind each methodological choice to guarantee a self-validating experimental system.

Protocol 1: Sulforhodamine B (SRB) Antiproliferative Assay

Causality Check: Why use SRB over the standard MTT assay? Quinoline derivatives, particularly nitrated or hydroxylated variants, can undergo redox cycling, artificially inflating or deflating the formazan signal in metabolic assays. The SRB assay measures total basic amino acid content, which is strictly proportional to cell number and entirely independent of mitochondrial metabolic fluctuations.

  • Cell Seeding: Seed HeLa or HT29 cells at

    
     cells/well in a 96-well plate. Incubate for 24 h at 37°C in 5% CO₂ to allow for adherence and entry into the exponential growth phase.
    
  • Compound Treatment: Treat cells with bromoquinoline derivatives (0.1 to 100 µg/mL) dissolved in DMSO. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity. Incubate for 72 h.

  • Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the growth medium (final concentration 10%). Incubate at 4°C for 1 h. Self-Validation: Cold TCA instantly precipitates cellular proteins, locking the cell number at the exact endpoint of the 72 h treatment without allowing further compound action.

  • Staining: Wash plates 5 times with distilled water and air dry. Add 0.4% SRB solution (dissolved in 1% acetic acid) and incubate for 30 min at room temperature.

  • Washing and Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Self-Validation: The acidic wash maintains the electrostatic interaction between the basic amino acids and the SRB dye. Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm.

Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay directly visualizes the mechanistic divergence of 8-bromo derivatives by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.

  • Reaction Assembly: Combine 0.25 µg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topoisomerase I in relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).

  • Inhibitor Addition: Add the 8-bromoquinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) at varying concentrations (1-50 µM). Incubate at 37°C for 30 min.

  • Termination via Proteinase K: Add 1% SDS and 50 µg/mL Proteinase K, incubating for 15 min at 37°C. Causality Check: Proteinase K digests the Topo I enzyme. If the 8-bromoquinoline derivative has successfully stabilized the cleavage complex, the DNA will remain nicked/relaxed upon enzyme digestion. If the enzyme is digested without stabilization, the DNA topology is trapped in its current state.

  • Electrophoresis: Resolve the DNA topologies on a 1% agarose gel. Crucial Step: Run the gel without ethidium bromide, as intercalating agents can artificially alter DNA supercoiling during the run. Post-stain with ethidium bromide and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) bands.

Workflow Step1 Incubate Supercoiled Plasmid DNA + Topo I Step2 Add Bromoquinoline Derivative (0.1-100 µM) Step1->Step2 Step3 Proteinase K Digestion (Stop Reaction) Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify Supercoiled vs. Relaxed DNA Bands Step4->Step5

Step-by-step workflow for the Topoisomerase I DNA relaxation inhibition assay.

Conclusion

The strategic placement of a bromine atom on the quinoline scaffold dictates its biological trajectory. 6-bromo derivatives offer a versatile platform for kinase inhibition and broad antiproliferative activity, driven by their favorable electronic properties for nucleophilic substitution. Conversely, 8-bromo derivatives (particularly 8-hydroxyquinolines) are highly specialized, potent inhibitors of Topoisomerase I due to their unique steric bulk and chelating geometry. For drug development professionals, selecting between these isomers requires aligning the structural constraints of the target binding pocket with the unique electronic and steric profiles imparted by regioselective bromination.

References

  • Title: A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents Source: ResearchGate URL
  • Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines Source: Semantic Scholar URL
  • Source: PubMed Central (PMC)
  • Title: Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: TUBITAK URL

Sources

Comparative

Benchmarking the Future of Epigenetic Therapy: Validation of Quinoline-Based HDAC Inhibitors

As the landscape of epigenetic targeted therapy matures, Histone Deacetylases (HDACs) remain a critical focal point for reversing the aberrant transcriptional silencing of tumor suppressor genes. While first-generation p...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of epigenetic targeted therapy matures, Histone Deacetylases (HDACs) remain a critical focal point for reversing the aberrant transcriptional silencing of tumor suppressor genes. While first-generation pan-HDAC inhibitors like SAHA (Vorinostat) and LBH-589 (Panobinostat) have achieved clinical validation, their broad-spectrum activity often triggers dose-limiting toxicities.

In recent years, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry. Its planar, nitrogen-containing bicyclic ring offers excellent pharmacokinetic stability and serves as an ideal surface-recognition cap group for the HDAC catalytic pocket. This guide objectively compares the performance of novel quinoline-based HDAC inhibitors against clinical standards and provides the self-validating experimental protocols required to benchmark their efficacy.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

The potency of an HDAC inhibitor relies heavily on a three-part pharmacophore: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). Quinoline derivatives excel because the bulky quinoline ring optimally anchors to the rim of the HDAC pocket, while the attached linker threads into the active site[1].

Experimental data reveals strict causality in structural design:

  • Linker Length: Hydroxamic acids with a 6-carbon linker demonstrate superior inhibitory activity compared to 5-carbon analogs. The 6-carbon chain optimally spans the narrow, 11 Å deep hydrophobic channel of the HDAC enzyme, perfectly positioning the hydroxamate moiety to chelate the catalytic zinc ion (

    
    ) at the base[1].
    
  • Cap Flexibility: Benzyl substitutions on the quinoline core are more favorable than rigid phenyl groups. The added methylene spacer provides rotational freedom, allowing the scaffold to adapt to the dynamic topology of the HDAC surface rim[1].

Mechanism Q Quinoline Scaffold (Surface Recognition) HDAC HDAC Catalytic Core (Zn2+ Dependent) Q->HDAC Anchors at pocket rim ZBG Hydroxamic Acid (Zinc Binding Group) ZBG->HDAC Chelates active site Zn2+ Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC->Chromatin Catalytic inhibition Apoptosis Tumor Cell Apoptosis (p21 Upregulation) Chromatin->Apoptosis Transcriptional activation

Mechanistic pathway of quinoline-based HDAC inhibitors inducing tumor cell apoptosis.

Comparative Efficacy: Quinoline Derivatives vs. Clinical Standards

To objectively validate the performance of quinoline derivatives, we must benchmark their half-maximal inhibitory concentrations (


) against FDA-approved standards like SAHA (Vorinostat). The table below synthesizes quantitative data from recent high-impact evaluations.
Compound DesignationPrimary Target(s)Compound

(µM)
Reference StandardStandard

(µM)
Performance vs. Standard
SDFZ-8 [1]HDAC1/2/60.010SAHA0.28628.6-fold higher potency
Compound 4a [2]HDAC8 (Class I)0.442Vorinostat7.46816.9-fold higher potency
Hybrid 4b [3]HDAC6 / EGFR0.060SAHA> 0.060Comparable/Superior

Data Insights:

  • SDFZ-8 represents a massive leap in nanomolar potency. By utilizing a fragment-centric pocket analysis, its quinoline core achieves an

    
     of 10 nM against HDAC1/2/6, drastically outperforming SAHA[1].
    
  • Compound 4a (an N-hydroxycinnamamide quinoline derivative) showcases the potential for isoform selectivity, exhibiting a highly preferential inhibition for Class I HDACs, specifically HDAC8, over conventional pan-inhibitors[2].

  • Hybrid 4b demonstrates the versatility of the quinoline scaffold in multi-target drug design, successfully acting as a dual EGFR/HDAC hybrid inhibitor to overcome potential drug resistance mechanisms[3].

Self-Validating Experimental Workflows

As an application scientist, ensuring trustworthiness in your data requires a self-validating protocol design. You cannot rely solely on enzymatic assays; you must prove cellular target engagement and phenotypic outcomes.

Workflow Extract HeLa Nuclear Extract (Class I HDACs) Enzyme Fluorometric Assay (IC50 Determination) Extract->Enzyme Substrate cleavage Cell Cellular Incubation (MDA-MB-231) Enzyme->Cell Hit progression WB Western Blot (ac-H3 Biomarker) Cell->WB Target engagement FACS Flow Cytometry (Apoptosis Profiling) Cell->FACS Phenotypic validation

Self-validating experimental workflow for benchmarking novel HDAC inhibitors.

Protocol A: In Vitro Enzymatic Profiling (Fluorometric Assay)

Purpose: To establish the baseline biochemical


. We utilize HeLa nuclear extracts because they are naturally enriched with Class I HDACs, providing a physiologically relevant enzyme pool[1].
  • Preparation: Dilute the quinoline derivative and the positive control (SAHA) in DMSO to create a 10-point concentration gradient (e.g., 0.1 nM to 10 µM).

  • Incubation: In a 96-well black microplate, combine 10 µL of the compound, 15 µL of HeLa nuclear extract, and 50 µL of HDAC fluorometric substrate (an acetylated peptide). Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of the developer solution (containing a protease). Causality note: The protease specifically cleaves the deacetylated substrate to release a fluorophore. If the quinoline compound successfully inhibits the HDAC, the substrate remains acetylated, the protease cannot cleave it, and fluorescence is quenched.

  • Quantification: Read fluorescence using a microplate reader (Ex/Em = 360/460 nm). Calculate

    
     using non-linear regression analysis.
    
Protocol B: Cellular Target Engagement (Western Blotting for ac-H3)

Purpose: To verify that the compound penetrates the cell membrane and engages its target in vivo. Acetylated Histone H3 (ac-H3) serves as the direct downstream pharmacodynamic biomarker[1].

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (or HCT116 colon cancer cells) at

    
     cells/well in a 6-well plate. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the quinoline derivative at 1x, 5x, and 10x its biochemical

    
     for 24 hours. Include a vehicle control (0.1% DMSO) and a SAHA positive control.
    
  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 15 minutes to isolate the protein lysate.

  • Immunoblotting: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (ac-H3) and GAPDH (loading control).

  • Validation: A successful quinoline HDAC inhibitor will show a dose-dependent hyperacetylation (thickening of the ac-H3 band) compared to the vehicle control, confirming functional nuclear target engagement[1].

Conclusion

The validation of quinoline derivatives as HDAC inhibitors requires a rigorous, multi-tiered approach. By combining rational structure-activity relationship analysis with self-validating biochemical and cellular assays, researchers can confidently benchmark these novel compounds against established standards like SAHA. The data consistently demonstrates that optimized quinoline scaffolds—particularly those with 6-carbon hydroxamic acid linkers—offer superior potency, improved isoform selectivity, and robust cellular target engagement, paving the way for the next generation of epigenetic therapeutics.

References
  • Preclinical Characterization of SDFZ‐8, a Highly Potent HDAC1 Inhibitor, for Cancer Immunotherapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-2-phenylquinoline-4-carboxylic acid proper disposal procedures

Proper handling and disposal of specialized pharmaceutical intermediates like 8-Bromo-2-phenylquinoline-4-carboxylic acid require a rigorous, scientifically grounded approach. Because this compound contains a covalently...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized pharmaceutical intermediates like 8-Bromo-2-phenylquinoline-4-carboxylic acid require a rigorous, scientifically grounded approach. Because this compound contains a covalently bound halogen (bromine) and a biologically active quinoline scaffold, its end-of-life management cannot be treated as standard organic waste.

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and self-validating protocols necessary to safely manage, segregate, and dispose of this compound while maintaining strict environmental compliance.

Chemical Profile & Quantitative Waste Data

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Physicochemical Properties and Waste Classification

Property / AttributeValue / Classification
Chemical Name 8-Bromo-2-phenylquinoline-4-carboxylic acid
CAS Number 897555-42-9
Molecular Formula C16H10BrNO2
Molecular Weight 328.16 g/mol
Primary Hazard Skin/Eye Irritant, Halogenated Environmental Hazard
Waste Stream Classification Halogenated Organic Waste
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

The Mechanistic Rationale for Halogenated Segregation

A common operational failure in laboratory settings is the accidental mixing of halogenated and non-halogenated waste. Understanding the causality behind segregation is essential for laboratory safety.

During standard thermal destruction (incineration), non-halogenated organics convert primarily to carbon dioxide (


) and water (

). However, the thermal cleavage of brominated compounds like 8-Bromo-2-phenylquinoline-4-carboxylic acid generates highly corrosive and toxic hydrogen bromide (HBr) gas . Furthermore, if the combustion temperature is suboptimal, brominated aromatics can act as precursors to highly toxic brominated dioxins and furans.

To mitigate this, facilities must segregate this compound so it can be routed to specialized high-temperature incinerators. As outlined by the under RCRA Subtitle C [1], these specific incinerators are equipped with alkaline scrubbers (utilizing


 or 

) that effectively neutralize the HBr gas into harmless bromide salts before atmospheric release.

Self-Validating Disposal Methodologies

Every disposal workflow must function as a self-validating system to prevent cross-contamination and ensure regulatory compliance.

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

This protocol applies to unreacted powder, contaminated weigh boats, spatulas, and filter paper.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent the inhalation of airborne quinoline dust.

  • Primary Containment: Place the materials inside a heavy-duty, puncture-resistant polyethylene (PE) bag.

  • Secondary Containment: Seal the PE bag and place it into a designated, rigid solid hazardous waste container (e.g., a 5-gallon poly pail).

  • Validation Check: Inspect the outer container for any residual powder. Wipe down the exterior with a damp cloth. Verify that the lid is securely locked and that no chemical odor is detectable.

  • Manifesting: Affix a hazardous waste tag. You must explicitly mark the contents as "8-Bromo-2-phenylquinoline-4-carboxylic acid (Halogenated Solid)" to alert the of the bromine content[2].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

This protocol applies to the compound when dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during synthesis or purification.

  • Compatibility Verification: Ensure the waste solvent is compatible with the primary collection jug. High-Density Polyethylene (HDPE) is the standard for most halogenated mixtures.

  • Transfer: Using a dedicated funnel, slowly decant the liquid waste into the specific "Halogenated Organic Waste" container.

  • Capacity Limit: Fill the container to a maximum of 80% capacity . This void space is critical to allow for vapor expansion and prevent pressure-induced rupture.

  • Validation Check: Cap the container tightly. Visually inspect the container for 15 minutes for any phase separation, gas evolution, or exothermic reactions (heat generation), which would indicate accidental mixing with incompatible chemicals.

  • Manifesting: Record the exact volume and concentration of the quinoline derivative on the laboratory's waste log.

Spill Response & Emergency Decontamination

In the event of an accidental spill, immediate containment is required to prevent environmental discharge and exposure. Standard safety data sheet protocols for dictate the following [3]:

  • Isolation: Restrict access to the spill zone. Don appropriate PPE, including double nitrile gloves, safety goggles, and a particulate respirator if dust is airborne.

  • Suppression: Do NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust generation.

  • Absorption: Cover the moistened area with an inert absorbent material such as silica gel, sand, or vermiculite.

  • Recovery: Scoop the absorbed mixture using a non-sparking tool and transfer it into a hazardous waste container as detailed in Protocol A.

  • Validation Check: Wash the spill area thoroughly with soap and water. Because many quinoline derivatives exhibit fluorescence, you can use a handheld UV lamp (365 nm) to inspect the surface and verify that no residual chemical remains.

Disposal Workflow Visualization

G N1 8-Bromo-2-phenylquinoline-4-carboxylic acid Waste Generation N2 Aqueous/Solvent Solution N1->N2 N3 Solid Powder/ Contaminated PPE N1->N3 N4 Halogenated Liquid Waste (Max 80% Fill) N2->N4 Liquid Transfer N5 Solid Hazardous Waste (Double Bagged) N3->N5 Solid Collection N6 EHS Verification & RCRA Manifesting N4->N6 N5->N6 N7 High-Temp Incineration (Alkaline Scrubber) N6->N7 Licensed Carrier

Workflow for the segregation, manifesting, and disposal of halogenated quinoline derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Quinoline-4-carboxylic acid." Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.